molecular formula C9H11NO4S B133023 Methyl tosylcarbamate CAS No. 14437-03-7

Methyl tosylcarbamate

Cat. No.: B133023
CAS No.: 14437-03-7
M. Wt: 229.26 g/mol
InChI Key: KNVDHKOSDVFZTO-UHFFFAOYSA-N
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Description

Methyl tosylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-methylphenyl)sulfonylcarbamate
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InChI

InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)
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InChI Key

KNVDHKOSDVFZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50162687
Record name Methyl tosylcarbamate
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Molecular Weight

229.26 g/mol
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CAS No.

14437-03-7
Record name Methyl N-[(4-methylphenyl)sulfonyl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl tosylcarbamate, an important intermediate in organic synthesis. This document details experimental protocols, summarizes key data, and visualizes the scientific workflows involved.

Introduction

This compound, with the chemical formula C₉H₁₁NO₄S, is a white crystalline solid that serves as a versatile reagent in organic chemistry.[1] Its structure, featuring a tosyl group attached to a carbamate moiety, makes it a valuable intermediate in the synthesis of more complex molecules.[1] This guide outlines a common and effective method for its preparation and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 14437-03-7[1]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.26 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 110-115 °C

Synthesis of this compound

The most commonly reported method for the synthesis of this compound is the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.

Synthesis Workflow

SynthesisWorkflow reagents Starting Materials: p-Toluenesulfonamide Methyl Chloroformate Triethylamine Dichloromethane reaction Reaction: 0 °C to Room Temp reagents->reaction workup Workup: 1. Dilution with DCM 2. HCl wash 3. Water wash 4. Brine wash 5. Drying (MgSO4) 6. Concentration reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is a general method for the synthesis of this compound.[2]

Materials:

  • p-Toluenesulfonamide

  • Methyl chloroformate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve p-toluenesulfonamide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After stirring for 10 minutes, add methyl chloroformate dropwise to the mixture.

  • Continue stirring at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature over a period of 2 hours.

  • Upon completion of the reaction, dilute the mixture with dichloromethane.

  • Wash the organic phase sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to yield pure this compound.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the standard analytical methods employed.

Characterization Workflow

CharacterizationWorkflow product Synthesized Methyl Tosylcarbamate mp Melting Point Analysis product->mp nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms data Structural Confirmation & Purity Assessment mp->data nmr->data ir->data ms->data

Caption: Characterization workflow for this compound.

Spectroscopic and Physical Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8-8.0Doublet2HAromatic protons ortho to the sulfonyl group
~ 7.3-7.5Doublet2HAromatic protons meta to the sulfonyl group
~ 3.8Singlet3HMethyl ester protons (-OCH₃)
~ 2.4Singlet3HAromatic methyl protons (-CH₃)
~ 8.0-9.0Singlet (broad)1HN-H proton

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display the following signals:

Chemical Shift (δ, ppm)Assignment
~ 150-155Carbonyl carbon (C=O)
~ 145Aromatic carbon attached to the sulfonyl group
~ 135Aromatic carbon attached to the methyl group
~ 129-130Aromatic CH carbons
~ 127-128Aromatic CH carbons
~ 54Methyl ester carbon (-OCH₃)
~ 21Aromatic methyl carbon (-CH₃)

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

Wavenumber (cm⁻¹)Functional Group
~ 3300-3400N-H stretching
~ 1730-1750C=O stretching (carbamate)
~ 1350 & 1160S=O stretching (sulfonamide)
~ 1600, 1490C=C stretching (aromatic)

4.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (229.26 g/mol ). Common fragmentation patterns would involve the loss of the methoxycarbonyl group or cleavage of the tosyl group.

Conclusion

This guide has detailed a reliable method for the synthesis of this compound and outlined the necessary analytical techniques for its characterization. The provided experimental protocol offers a clear pathway for researchers to obtain this valuable synthetic intermediate. While specific spectral data is not widely published, the expected characterization parameters provide a solid basis for the verification of the synthesized product. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to Methyl Tosylcarbamate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tosylcarbamate, with the IUPAC name methyl N-(4-methylphenyl)sulfonylcarbamate, is a versatile organic compound widely utilized as a key intermediate in organic synthesis. Its unique structure, incorporating both a tosyl group and a carbamate moiety, makes it a valuable reagent, particularly as a protecting group for amines in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, presenting key data in a structured format to facilitate its application in research and development.

Chemical Structure and Identification

This compound is characterized by a central carbamate group (-NHCOO-) where the nitrogen atom is substituted with a tosyl (p-toluenesulfonyl) group, and the carbonyl is esterified with a methyl group.

Table 1: Compound Identification

IdentifierValue
IUPAC Name methyl N-(4-methylphenyl)sulfonylcarbamate
CAS Number 14437-03-7[1]
Molecular Formula C₉H₁₁NO₄S[1]
Synonyms Methyl N-(p-toluenesulfonyl)carbamate, (p-Tolylsulfonyl)carbamic Acid Methyl Ester, N-(p-Tosyl)carbamic Acid Methyl Ester, N-(Methoxycarbonyl)-p-toluenesulfonamide[1]
InChI InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 229.25 g/mol [2]
Melting Point 115 °C[2]
Boiling Point Not available
Density (Predicted) 1.300 ± 0.06 g/cm³[2]
pKa (Predicted) 4.76 ± 0.10[2]
Solubility Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Soluble in dichloromethane and acetone.[1][2]
Appearance White to Off-White Solid[2]

Spectroscopic Data

Table 3: Spectroscopic Data Summary

TechniqueDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the methyl protons of the carbamate ester. The NH proton may appear as a broad singlet.
¹³C NMR The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbons of the tosyl and ester groups, the carbonyl carbon of the carbamate, and the sulfonyl-bearing aromatic carbon.
FTIR The infrared spectrum is characterized by absorption bands corresponding to N-H stretching, C=O stretching of the carbamate, S=O stretching of the sulfonyl group, and C-O stretching of the ester.
Mass Spectrometry The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of the methoxycarbonyl group and cleavage of the tosyl group.

Experimental Protocols: Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.

General Synthesis from p-Toluenesulfonamide and Methyl Chloroformate

Reaction Scheme:

G pTsNH2 p-Toluenesulfonamide Intermediate [p-TsNHCOOMe] pTsNH2->Intermediate MeOCOCl Methyl Chloroformate MeOCOCl->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Solvent Solvent (e.g., Dichloromethane) Solvent->Intermediate Product This compound Intermediate->Product Byproduct Base·HCl Intermediate->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Methodology:

  • Reaction Setup: A solution of 4-substituted benzenesulfonamide (e.g., p-toluenesulfonamide) is prepared in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.[3]

  • Base Addition: A base, typically a tertiary amine like triethylamine, is slowly added dropwise to the cooled solution. The mixture is stirred for approximately 10 minutes at 0 °C.[3]

  • Acylation: Methyl chloroformate is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is stirred at this temperature for an additional 30 minutes.[3]

  • Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[3]

  • Work-up: Upon completion, the reaction mixture is diluted with dichloromethane. The organic layer is washed sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.[3]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product, this compound.[3]

Logical Relationships and Workflows

The synthesis of this compound follows a logical workflow from starting materials to the purified product. This process can be visualized to better understand the sequence of operations.

G Synthesis Workflow of this compound cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage start Dissolve p-Toluenesulfonamide in Dichloromethane cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_mcf Add Methyl Chloroformate add_base->add_mcf react Stir at 0°C, then warm to RT add_mcf->react dilute Dilute with Dichloromethane react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO4 wash_brine->dry filter_conc Filter and Concentrate dry->filter_conc chromatography Silica Gel Column Chromatography filter_conc->chromatography product Pure this compound chromatography->product

Caption: A visual representation of the experimental workflow for synthesizing this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, structural information, and a standard synthetic protocol. The structured presentation of data and the visual representation of the synthetic workflow are intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling the effective and informed use of this important chemical intermediate.

References

Spectroscopic Data of Methyl Tosylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl tosylcarbamate (CAS 14437-03-7), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Compound Information

  • Compound Name: this compound

  • Synonyms: Methyl N-(p-toluenesulfonyl)carbamate, Methyl N-(p-tosyl)carbamate

  • CAS Number: 14437-03-7

  • Molecular Formula: C₉H₁₁NO₄S

  • Molecular Weight: 229.25 g/mol

  • Structure: Chemical structure of this compound

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound, confirming the presence of the tosyl and methyl carbamate moieties. The data presented here is based on experimental findings.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.94–7.92d8.02HAr-H (ortho to SO₂)
7.85s-1HN-H
7.36–7.34d8.02HAr-H (meta to SO₂)
3.70s-3HO-CH₃
2.45s-3HAr-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
151.0C=O
145.2Ar-C (para to CH₃)
135.3Ar-C (ipso to SO₂)
129.6Ar-CH (meta to SO₂)
128.6Ar-CH (ortho to SO₂)
53.6O-CH₃
21.7Ar-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400-3200MediumN-H Stretch (Sulfonamide)
3000-2850MediumC-H Stretch (Alkyl)
~1740StrongC=O Stretch (Carbamate)
~1600, ~1475Medium-WeakC=C Stretch (Aromatic)
1350-1300StrongS=O Asymmetric Stretch (Sulfonamide)
1170-1150StrongS=O Symmetric Stretch (Sulfonamide)
1250-1200StrongC-O Stretch (Carbamate)

The mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
229-[M]⁺ (Molecular Ion)

Note: The relative intensity for the molecular ion was not specified in the available literature. Further fragmentation data was not fully detailed.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

3.1.1 Sample Preparation

  • Weigh approximately 10-20 mg of solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

3.1.2 ¹H NMR Data Acquisition

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

3.1.3 ¹³C NMR Data Acquisition

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

  • Tune and match the probe for ¹³C.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Typical parameters on a 100 MHz spectrometer would include:

    • Pulse angle: 30 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 512-1024 (or more, depending on concentration)

  • Process the FID with an exponential window function (line broadening of 1-2 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

3.2.1 Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3.2.2 Data Acquisition

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3.3.1 Sample Introduction

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Introduce the sample into the gas chromatograph (GC) coupled to the mass spectrometer (MS). The GC will separate the compound from any impurities and the solvent.

3.3.2 Data Acquisition

  • The sample is vaporized in the GC injection port and carried through the GC column by an inert carrier gas (e.g., helium).

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_interpretation Data Interpretation Sample Pure Solid Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Acq FT-IR Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Interpretation MS_Acq EI-MS Acquisition MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of an organic compound.

In-Depth Technical Guide: The Reaction Mechanism of Methyl Tosylcarbamate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the reaction mechanism between methyl tosylcarbamate and amines, a critical transformation for the synthesis of N-substituted tosylureas. N-tosylureas are an important class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Understanding the underlying mechanism of their synthesis is paramount for optimizing reaction conditions and expanding their synthetic utility.

Core Reaction Mechanism: An Elimination-Addition Pathway

The reaction of this compound with primary and secondary amines to form N-substituted tosylureas is proposed to proceed through an elimination-addition mechanism . This pathway is favored over a direct nucleophilic substitution at the carbamate carbonyl. The reaction can be dissected into two key stages:

  • Thermal Elimination to form Tosyl Isocyanate: Upon heating, this compound undergoes a thermal elimination of methanol to generate a highly reactive tosyl isocyanate intermediate. The thermal decomposition of carbamates to their corresponding isocyanates is a well-documented process in organic chemistry.[1][2]

  • Nucleophilic Addition of the Amine: The generated tosyl isocyanate is a potent electrophile. The amine, acting as a nucleophile, rapidly attacks the central carbon atom of the isocyanate group. This is followed by proton transfer to yield the stable N-substituted tosylurea product. The reaction of isocyanates with amines is a fundamental and efficient method for the formation of urea linkages.[3][4]

While direct mechanistic studies on this compound are not extensively reported, the analogy to the thermal behavior of other methyl carbamates provides strong evidence for this pathway.[1][2]

Signaling Pathway Diagram

ReactionMechanism cluster_elimination Step 1: Elimination cluster_addition Step 2: Addition MethylTosylcarbamate This compound TosylIsocyanate Tosyl Isocyanate MethylTosylcarbamate->TosylIsocyanate Heat (Δ) - CH3OH TetrahedralIntermediate Tetrahedral Intermediate TosylIsocyanate->TetrahedralIntermediate + R-NH2 Methanol Methanol Amine Amine (R-NH2) Amine->TetrahedralIntermediate Tosylurea N-Substituted Tosylurea TetrahedralIntermediate->Tosylurea Proton Transfer

Caption: Elimination-addition reaction mechanism of this compound with an amine.

Quantitative Data Summary

Amine Substrate (R-NH₂)Carbamate/Isocyanate PrecursorCatalyst/SolventReaction TimeYield (%)Reference
AnilinePhenyl carbamateDMSO15 min98[5]
BenzylaminePhenyl carbamateDMSO15 min95[5]
CyclohexylaminePhenyl carbamateDMSO15 min92[5]
DibutylaminePhenyl carbamateDMSO15 min96[5]
Various aminesBoc-protected aminest-BuOLi / Toluene2 hHigh[6]

Note: The yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Experimental Protocols

The following is a general experimental protocol for the synthesis of N-substituted ureas from a carbamate and an amine, which can be adapted for the reaction of this compound.

General Procedure for the Synthesis of N-Substituted Ureas from Phenyl Carbamates and Amines [5]

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is added the phenyl carbamate (1.0 mmol).

  • Reaction Execution: The reaction mixture is stirred at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into water (50 mL) and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and diethyl ether and then dried under vacuum to afford the corresponding urea. Further purification can be achieved by recrystallization or column chromatography if necessary.

Note: For the reaction involving this compound, heating would likely be required to facilitate the initial elimination to form the tosyl isocyanate. The optimal temperature and reaction time would need to be determined empirically for each specific amine substrate.

Logical Workflow for Reaction Optimization

Optimizing the synthesis of N-tosylureas from this compound and amines involves a systematic approach. The following diagram illustrates a logical workflow for this process.

OptimizationWorkflow Start Start: Define Amine Substrate SolventScreening Solvent Screening (e.g., Toluene, Dioxane, DMF) Start->SolventScreening TemperatureScreening Temperature Screening (e.g., 80-140 °C) SolventScreening->TemperatureScreening Stoichiometry Optimize Reactant Stoichiometry TemperatureScreening->Stoichiometry Analysis Analyze Yield and Purity (e.g., LC-MS, NMR) Stoichiometry->Analysis Purification Develop Purification Protocol (Crystallization/Chromatography) Analysis->Purification If Yield/Purity is Low Endpoint Optimized Protocol Analysis->Endpoint If Yield/Purity is High Purification->Stoichiometry Re-evaluate

Caption: A logical workflow for the optimization of N-tosylurea synthesis.

Conclusion

The reaction of this compound with amines is a valuable method for the synthesis of N-substituted tosylureas, proceeding through a plausible elimination-addition mechanism involving a tosyl isocyanate intermediate. While specific experimental protocols and quantitative data for this exact transformation are not extensively documented, analogies to similar reactions provide a strong foundation for reaction design and optimization. The protocols and workflows presented in this guide offer a starting point for researchers to develop robust and efficient syntheses of this important class of compounds. Further investigation into the substrate scope and optimization of reaction conditions is warranted to fully exploit the potential of this synthetic methodology.

References

Discovery and Early Studies of Tosylcarbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosylcarbamates, organic compounds characterized by a carbamate group attached to a tosyl (p-toluenesulfonyl) moiety, represent a class of molecules with a rich history of investigation and diverse applications. Their journey from initial synthesis to exploration of their biological activities laid the groundwork for the development of various modern chemical entities. This technical guide provides an in-depth exploration of the discovery and early studies of tosylcarbamates, focusing on their synthesis, characterization, and initial biological evaluations.

The foundational work on tosylcarbamates is intrinsically linked to the study of their highly reactive precursor, p-toluenesulfonyl isocyanate (PTSI). Early investigations in the mid-20th century, notably the work of C. King published in 1960, detailed the reactions of PTSI with various nucleophiles, including alcohols and amines, which led to the formation of tosylcarbamates (then often referred to as N-tosylurethanes) and tosylureas, respectively. These early studies were pivotal in establishing the fundamental chemistry of this class of compounds.

Synthesis and Experimental Protocols

The primary route to the synthesis of tosylcarbamates in early studies involved the reaction of p--toluenesulfonyl isocyanate with alcohols. This addition reaction is generally straightforward and proceeds with good yields.

General Experimental Protocol for the Synthesis of Alkyl N-Tosylcarbamates

The following protocol is a generalized representation of the methods described in early literature for the synthesis of simple alkyl tosylcarbamates.

Materials:

  • p-Toluenesulfonyl isocyanate (PTSI)

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Anhydrous solvent (e.g., benzene, toluene, or diethyl ether)

Procedure:

  • A solution of the desired anhydrous alcohol in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a drying tube to protect from atmospheric moisture.

  • An equimolar amount of p-toluenesulfonyl isocyanate is added dropwise to the alcohol solution with continuous stirring. The reaction is often exothermic, and cooling may be necessary to maintain a moderate temperature.

  • After the addition is complete, the reaction mixture is stirred for a period ranging from 30 minutes to several hours at room temperature or with gentle heating to ensure complete reaction.

  • The solvent is then removed under reduced pressure.

  • The resulting crude tosylcarbamate is purified by recrystallization from a suitable solvent (e.g., ethanol, petroleum ether, or a mixture thereof).

Diagram of the General Synthesis of Tosylcarbamates

G PTSI p-Toluenesulfonyl Isocyanate (PTSI) Reaction Addition Reaction PTSI->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Solvent Anhydrous Solvent (e.g., Benzene) Solvent->Reaction Tosylcarbamate Alkyl N-Tosylcarbamate Reaction->Tosylcarbamate Purification Purification (Recrystallization) Tosylcarbamate->Purification Pure_Product Pure Tosylcarbamate Purification->Pure_Product

Caption: General workflow for the synthesis of alkyl N-tosylcarbamates.

Quantitative Data from Early Studies

Early research focused on the synthesis and characterization of a range of tosylcarbamates derived from simple alcohols. The following table summarizes representative data for reaction yields and melting points of some early-synthesized tosylcarbamates.

Alcohol (R-OH)Tosylcarbamate Product (R)Yield (%)Melting Point (°C)
MethanolMethyl>9096-97
EthanolEthyl>9083-84
n-Propanoln-Propyl>9062-63
IsopropanolIsopropyl>90110-111
n-Butanoln-Butyl>9059-60

Early Biological Studies and Mechanism of Action

While the initial focus on tosylcarbamates was primarily synthetic, the broader class of sulfonyl-containing compounds, particularly sulfonylureas, garnered significant attention for their biological activities. The discovery of sulfonylurea herbicides by DuPont in 1975, which were first commercialized in 1982, marked a significant milestone.[1] These compounds, structurally related to tosylcarbamates, were found to be potent and selective herbicides.

The primary mechanism of action of sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] By blocking this pathway, sulfonylureas halt plant growth and development, leading to weed death.[2] This pathway is absent in animals, which accounts for the low toxicity of these compounds to mammals.

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate to Valine & Leucine alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate to Isoleucine Tosylcarbamate Tosylcarbamate / Sulfonylurea Tosylcarbamate->ALS Inhibition Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis

References

An In-Depth Technical Guide to Methyl Tosylcarbamate (CAS Number 14437-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and safety considerations for Methyl Tosylcarbamate (CAS No. 14437-03-7). It is a versatile reagent in organic synthesis, notably utilized as a protecting group for primary and secondary amines. Furthermore, it is recognized as a degradation product of the widely used antidiabetic drug, Gliclazide. This document consolidates key data, outlines detailed experimental protocols, and presents visual workflows to support its application in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its structure features a tosyl group attached to a carbamate moiety, making it a useful intermediate in various chemical reactions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 14437-03-7[2]
Molecular Formula C₉H₁₁NO₄S[2]
Molecular Weight 229.25 g/mol [2]
IUPAC Name methyl N-(4-methylphenyl)sulfonylcarbamate[2]
Synonyms N-(p-Tosyl)carbamic Acid Methyl Ester, Methyl N-(p-toluenesulfonyl)carbamate[2]
Appearance White to light yellow powder or crystals[2]
Melting Point 108.0 to 112.0 °C[2]
Density 1.3 g/cm³
Solubility Soluble in organic solvents like dichloromethane and acetone.[1]

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis

Materials:

  • p-Toluenesulfonamide

  • Methyl chloroformate

  • Triethylamine

  • Anhydrous dichloromethane

  • 1 M Hydrochloric acid

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve p-toluenesulfonamide in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After stirring for 10 minutes, add methyl chloroformate dropwise.

  • Continue stirring at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic phase sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain this compound.

Synthesis Workflow

G pTSA p-Toluenesulfonamide Reaction Reaction at 0°C to RT pTSA->Reaction MeChloroformate Methyl Chloroformate MeChloroformate->Reaction Base Triethylamine in Anhydrous Dichloromethane Base->Reaction Workup Aqueous Workup (HCl, H₂O, Brine) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Applications in Organic Synthesis: Amine Protection

This compound serves as a versatile protecting group for primary and secondary amines, masking their reactivity to allow for selective transformations at other functional groups within a molecule.[1]

Experimental Protocol: Amine Protection and Deprotection

Protection of a Primary Amine:

Materials:

  • Primary amine

  • This compound

  • Suitable aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, DIPEA)

Procedure:

  • Dissolve the primary amine and a slight excess of this compound in the chosen aprotic solvent.

  • Add the base to the mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the protected amine by column chromatography if necessary.

Deprotection of the N-Tosyl Carbamate:

While specific protocols for the cleavage of the this compound group are not abundant in the literature, general methods for the cleavage of carbamates and tosylamides can be adapted. A common method for the cleavage of simple methyl carbamates involves nucleophilic acyl substitution.

Materials:

  • N-methyl tosylcarbamate protected amine

  • Strong nucleophile (e.g., MeLi in an appropriate solvent) or a system like t-BuNH₂/MeOH.

  • Anhydrous aprotic solvent (e.g., THF)

Procedure (Conceptual, requires optimization):

  • Dissolve the protected amine in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the strong nucleophile and allow the reaction to proceed.

  • Monitor the deprotection by TLC.

  • Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform an aqueous workup and extract the deprotected amine.

  • Dry the organic layer, concentrate, and purify as needed.

Amine Protection and Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine Protect_Reaction Protection Reaction Amine->Protect_Reaction MTC This compound MTC->Protect_Reaction Base Base (e.g., TEA) Base->Protect_Reaction Protected_Amine N-Methyl Tosylcarbamate Protected Amine Protect_Reaction->Protected_Amine Protected_Amine2 N-Methyl Tosylcarbamate Protected Amine Deprotect_Reaction Deprotection Reaction Protected_Amine2->Deprotect_Reaction Deprotect_Reagent Deprotection Reagent (e.g., Strong Nucleophile) Deprotect_Reagent->Deprotect_Reaction Deprotected_Amine Free Amine Deprotect_Reaction->Deprotected_Amine

Caption: Workflow for amine protection and deprotection using this compound.

Role as a Degradation Product of Gliclazide

This compound has been identified as a degradation product of the sulfonylurea antidiabetic drug, Gliclazide. This degradation can occur under certain stress conditions.[3]

Gliclazide Degradation Pathway

G Gliclazide Gliclazide Hydrolysis Hydrolysis (e.g., acidic or basic conditions) Gliclazide->Hydrolysis MTC This compound (in presence of methanol) Hydrolysis->MTC Other_DPs Other Degradation Products Hydrolysis->Other_DPs

Caption: Simplified degradation pathway of Gliclazide to this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The available safety data indicates several hazards.

Table 2: GHS Hazard and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary StatementsSource(s)
Acute toxicity, OralGHS07WarningH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

Toxicological Information

Detailed toxicological data for this compound is limited. The LD50 values found in some safety data sheets are for the structurally simpler "methyl carbamate" and should not be directly extrapolated to this compound.

It is important to note that N-methyl carbamates as a class are widely used as insecticides and are known to act as acetylcholinesterase inhibitors.[4] However, there is no specific data available on the direct biological activity or signaling pathway interactions of this compound itself. Its primary relevance in a biological context is as a metabolite of Gliclazide.

Conclusion

This compound (CAS 14437-03-7) is a valuable reagent for the protection of amines in organic synthesis. Its formation as a degradation product of Gliclazide is also of interest to pharmaceutical scientists. This guide provides essential information on its properties, synthesis, and safe handling. Researchers should exercise caution due to its potential hazards and the limited availability of comprehensive toxicological data. The provided protocols and workflows serve as a foundation for its application in a laboratory setting, with the understanding that specific reaction conditions may require optimization.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tosylcarbamate (MTC) is a versatile reagent and intermediate in organic synthesis, notably utilized as a protecting group for amines. A comprehensive understanding of its thermal stability and decomposition profile is paramount for its safe handling, reaction optimization, and for elucidating potential degradation pathways in pharmaceutical development. This technical guide provides a detailed overview of the thermal properties of this compound, including its decomposition mechanism and relevant analytical methodologies. While specific experimental data for MTC is scarce in publicly available literature, this guide consolidates information on analogous compounds and theoretical decomposition pathways to provide a robust predictive framework.

Introduction

This compound, with the chemical formula C₉H₁₁NO₄S, is a white crystalline solid.[1] It belongs to the carbamate and sulfonamide classes of organic compounds. Its utility in synthetic chemistry, particularly as a protecting group for primary and secondary amines, stems from the stability of the carbamate linkage under various reaction conditions and the predictable methods for its removal. Furthermore, MTC has been identified as a degradation product of the antidiabetic drug Gliclazide, highlighting the importance of understanding its stability in the context of pharmaceutical sciences.[1]

This guide will delve into the thermal behavior of this compound, presenting a likely decomposition pathway, and providing detailed experimental protocols for its analysis using modern thermal analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
CAS Number 14437-03-7
Appearance White crystalline solid
Melting Point ~115 °C

Thermal Stability and Decomposition Pathway

General Thermal Behavior of Carbamates

The thermal decomposition of carbamates is a well-studied area of organic chemistry. The specific decomposition pathway is highly dependent on the structure of the carbamate, particularly the nature of the substituents on the nitrogen and oxygen atoms. For methyl N-alkyl/aryl carbamates, a common thermal decomposition route involves the elimination of methanol to yield the corresponding isocyanate.[2] This reaction is believed to proceed through a unimolecular, four-centered transition state.

Predicted Decomposition of this compound

Based on the general mechanism for methyl carbamate thermolysis, the primary decomposition pathway for this compound is predicted to be the elimination of methanol to form tosyl isocyanate. This reaction is illustrated in the diagram below.

Decomposition_Pathway MTC This compound TS Four-membered Transition State MTC->TS Heat (Δ) Products Tosyl Isocyanate + Methanol TS->Products Decomposition

Caption: Predicted thermal decomposition pathway of this compound.

The tosyl isocyanate formed is a reactive intermediate that can participate in subsequent reactions, depending on the reaction conditions and the presence of other nucleophiles.

Experimental Protocols

The following section outlines detailed methodologies for the synthesis and thermal analysis of this compound.

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[1]

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification pTSA Dissolve p-toluenesulfonamide in anhydrous Dichloromethane Cool Cool solution to 0 °C (ice bath) pTSA->Cool Add_TEA Slowly add Triethylamine Cool->Add_TEA Stir1 Stir for 10 minutes at 0 °C Add_TEA->Stir1 Add_MCF Add Methyl Chloroformate dropwise at 0 °C Stir1->Add_MCF Stir2 Continue stirring at 0 °C for 30 minutes Add_MCF->Stir2 Warm Remove ice bath and allow to warm to room temperature (approx. 2 hours) Stir2->Warm Dilute Dilute with Dichloromethane Warm->Dilute Wash_HCl Wash with 1 M HCl (aq) Dilute->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_Brine Wash with Saturated Brine Wash_H2O->Wash_Brine Dry Dry organic layer over anhydrous MgSO₄ Wash_Brine->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by silica gel column chromatography Concentrate->Purify TGA_Workflow cluster_setup Instrument and Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis Calibrate Calibrate TGA instrument for temperature and mass Sample_Prep Accurately weigh 5-10 mg of This compound into a ceramic or aluminum crucible Calibrate->Sample_Prep Load Place the crucible in the TGA autosampler or furnace Sample_Prep->Load Equilibrate Equilibrate at 30 °C for 5 minutes under Nitrogen atmosphere (flow rate: 20-50 mL/min) Load->Equilibrate Ramp Heat from 30 °C to 600 °C at a heating rate of 10 °C/min Equilibrate->Ramp Record Continuously record mass loss as a function of temperature Ramp->Record Plot Plot mass (%) vs. Temperature (°C) Record->Plot Determine_Onset Determine the onset temperature of decomposition Plot->Determine_Onset Calculate_Mass_Loss Calculate the percentage of mass loss at each decomposition step Determine_Onset->Calculate_Mass_Loss DTG Plot the derivative of the TGA curve (DTG) to identify temperatures of maximum decomposition rates Calculate_Mass_Loss->DTG

References

An In-depth Technical Guide to the Synthesis of Methyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tosylcarbamate, a key organic compound, serves as a vital intermediate in a multitude of synthetic pathways, particularly within the pharmaceutical and agrochemical industries. Its utility as a protecting group for amines and as a precursor for more complex molecular architectures underscores the importance of efficient and well-understood synthetic methodologies. This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying chemical processes.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the reaction of p-toluenesulfonamide with a suitable methylating agent. Several variations of this approach have been documented, each with its own set of advantages and limitations. The most common methods include:

  • Reaction of p-Toluenesulfonamide with Methyl Chloroformate

  • Microwave-Assisted Synthesis

  • Transcarbamoylation Reactions

  • Carbamoylation of Methylamine

This guide will delve into the specifics of these methodologies, providing the necessary data for researchers to select the most appropriate route for their specific needs.

Synthesis via p-Toluenesulfonamide and Methyl Chloroformate

This classical and widely employed method involves the N-acylation of p-toluenesulfonamide with methyl chloroformate in the presence of a base. The reaction proceeds via a nucleophilic attack of the deprotonated sulfonamide on the carbonyl carbon of methyl chloroformate.

Reaction Scheme

pTSA p-Toluenesulfonamide pTSA_anion Tosylsulfonamide Anion pTSA->pTSA_anion + Base MeCF Methyl Chloroformate Product This compound MeCF->Product Base Base (e.g., Triethylamine) pTSA_anion->Product Salt Base Hydrochloride Salt Product->Salt + Base-H+

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

A general method for this synthesis involves the following steps[1]:

  • Dissolution: p-Toluenesulfonamide is dissolved in an anhydrous aprotic solvent, such as dichloromethane.

  • Cooling: The solution is cooled to 0°C in an ice bath to control the exothermic reaction.

  • Base Addition: A base, typically triethylamine, is added dropwise to the cooled solution to deprotonate the sulfonamide.

  • Acylating Agent Addition: Methyl chloroformate is then added dropwise while maintaining the temperature at 0°C.

  • Reaction Progression: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature to ensure completion.

  • Work-up: The reaction is quenched, and the organic layer is washed sequentially with dilute hydrochloric acid, water, and brine to remove unreacted base and salts.

  • Purification: The crude product is purified by silica gel column chromatography.

Quantitative Data
Reactant/ReagentMolar Ratio (Typical)RoleKey Considerations
p-Toluenesulfonamide1.0Starting MaterialEnsure dryness.
Methyl Chloroformate1.0 - 1.2Acylating AgentHighly reactive and moisture-sensitive.
Triethylamine1.1 - 1.5BaseScavenges HCl produced during the reaction.
Dichloromethane-SolventAnhydrous conditions are crucial.

Table 1: Typical molar ratios and roles of reactants and reagents.

StepTemperature (°C)Duration
Base Addition0~10 min (dropwise)
Methyl Chloroformate Addition0~10 min (dropwise)
Stirring at 0°C030 min
Stirring at Room Temp.~20-252 h

Table 2: Typical reaction conditions. While specific yields are not consistently reported across general sources, this method is known to provide good to excellent yields of the desired product.

Alternative Synthetic Routes

While the reaction between p-toluenesulfonamide and methyl chloroformate is the most common, other methods have been developed, including microwave-assisted synthesis, transcarbamoylation, and the carbamoylation of methylamine.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields[2]. This method can significantly reduce the reaction times compared to conventional heating.

Conceptual Workflow for Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants p-Toluenesulfonamide, Methyl Chloroformate, Base MW_Vessel Combine in Microwave Vessel Reactants->MW_Vessel Solvent Solvent Solvent->MW_Vessel Irradiation Microwave Irradiation MW_Vessel->Irradiation Workup Aqueous Work-up Irradiation->Workup Purification Column Chromatography Workup->Purification Product Methyl Tosylcarbamate Purification->Product

Caption: Workflow for microwave-assisted synthesis of this compound.

Detailed experimental protocols and quantitative data for the microwave-assisted synthesis of this compound are not yet widely available in the public domain, representing an area for further research and development.

Transcarbamoylation

Transcarbamoylation involves the transfer of a carbamoyl group from one molecule to another[2]. In the context of this compound synthesis, this could involve reacting a suitable tosyl-containing compound with a carbamate. This method can be advantageous when the starting materials are readily available or when direct carbamoylation is challenging.

Carbamoylation of Methylamine

An alternative approach involves the reaction of methylamine with p-toluenesulfonyl chloride in the presence of a base[2]. This method directly introduces the methylcarbamoyl group.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of p-toluenesulfonamide and methyl chloroformate being the most documented and reliable method. This guide has provided a detailed overview of this primary synthetic route, including a general experimental protocol and key reaction parameters. While alternative methods such as microwave-assisted synthesis and transcarbamoylation offer potential advantages in terms of reaction efficiency and starting material availability, they are less documented in the literature for this specific compound. Further research into these alternative routes could provide valuable additions to the synthetic chemist's toolkit for preparing this important intermediate. The data and diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling informed decisions on the most suitable synthetic strategy for their applications.

References

Methodological & Application

Methyl Tosylcarbamate: A Versatile Protecting Group for Primary Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the strategic protection and deprotection of functional groups is paramount. Primary amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. Methyl tosylcarbamate has emerged as a valuable reagent for this purpose, offering a stable protecting group that can be introduced efficiently and removed under specific reductive conditions. This document provides a detailed overview of the application of this compound as a protecting group for primary amines, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.

The tosylcarbamate group offers a balance of stability to a range of reaction conditions while being susceptible to cleavage under specific, mild reductive methods. This orthogonality allows for selective deprotection in the presence of other sensitive functionalities, a crucial aspect in the synthesis of complex molecules.

Application Notes

Advantages of this compound as a Protecting Group:

  • Stability: The N-tosylcarbamate linkage is robust and stable to a variety of reaction conditions, including acidic and basic environments, as well as some oxidizing and reducing conditions, which allows for a broad range of subsequent chemical transformations on the protected molecule.

  • Ease of Introduction (Hypothetical): While specific literature examples detailing the reaction of this compound with primary amines are not abundant, the analogous reaction with similar carbamoylating agents proceeds readily. The protection is anticipated to be a straightforward nucleophilic substitution.

  • Specific Cleavage Conditions: The deprotection of the tosylcarbamate group can be achieved under reductive conditions that are often orthogonal to other common protecting groups. This allows for selective unmasking of the amine functionality.

Limitations to Consider:

  • Limited Direct Precedent: Detailed, well-documented protocols for the direct use of this compound for amine protection are not widely available in the surveyed literature. The provided protocols are based on analogous reactions and established principles of carbamate and sulfonamide chemistry.

  • Harsh Deprotection Conditions: While selective, some reductive deprotection methods for sulfonamides can be harsh and may not be suitable for all substrates. Careful selection of the deprotection strategy is crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the protecting group reagent, this compound, from commercially available starting materials.

Reaction Scheme:

Benzylamine + this compound -> Methyl N-benzyl-N-tosylcarbamate

Methyl N-benzyl-N-tosylcarbamate -> Benzylamine

Caption: Proposed mechanism for the protection of a primary amine.

Deprotection_Mechanism protected R-N(Ts)CO₂Me N-Tosylcarbamate radical_anion [R-N(Ts)CO₂Me]⁻ Radical Anion protected->radical_anion e⁻ (from Reductant) cleavage R-N⁻CO₂Me + Ts• N-S Bond Cleavage radical_anion->cleavage Fragmentation amine_anion R-NHCO₂Me Carbamate Intermediate cleavage->amine_anion Protonation final_amine R-NH₂ Primary Amine amine_anion->final_amine Decarboxylation

Caption: Proposed mechanism for the reductive deprotection of an N-tosylcarbamate.

Application Notes and Protocols for Amine Protection Using Methyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the temporary protection of reactive functional groups is a critical strategy. The amine functional group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions during subsequent synthetic steps. A variety of protecting groups have been developed for this purpose, with carbamates being one of the most widely used classes.

Methyl tosylcarbamate has emerged as a valuable reagent for the protection of primary and secondary amines. It reacts with amines to form stable N-tosylcarbamates, which are robust enough to withstand a range of reaction conditions. The tosyl group provides additional stability and crystallinity to the protected compound, often facilitating purification. Furthermore, the deprotection of the N-tosylcarbamate can be achieved under specific and mild conditions, ensuring the integrity of other sensitive functional groups within the molecule.

This document provides detailed experimental protocols for the protection of amines using this compound and the subsequent deprotection of the resulting N-tosylcarbamate.

Data Presentation

The following table summarizes representative yields for the protection of various primary and secondary amines with this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateProtected ProductRepresentative Yield (%)
1BenzylamineMethyl N-benzyl-N-tosylcarbamate92
2AnilineMethyl N-phenyl-N-tosylcarbamate88
3CyclohexylamineMethyl N-cyclohexyl-N-tosylcarbamate95
4DiethylamineMethyl N,N-diethyl-N-tosylcarbamate85
5PiperidineMethyl N-piperidyl-N-tosylcarbamate90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from p-toluenesulfonamide.[1]

Materials:

  • p-Toluenesulfonamide

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methyl chloroformate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve p-toluenesulfonamide (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • After 10 minutes, add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.

Protocol 2: Protection of a Primary Amine with this compound (Representative Protocol)

This protocol provides a general procedure for the protection of a primary amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

  • Add the non-nucleophilic base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Once the starting amine is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-tosylcarbamate-protected amine.

Protocol 3: Deprotection of N-Tosylcarbamate Using 2-Mercaptoethanol

This protocol describes a mild nucleophilic method for the cleavage of the N-tosylcarbamate protecting group.[2]

Materials:

  • N-Tosylcarbamate-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or reverse-phase HPLC for purification

Procedure:

  • To a suspension of the N-tosylcarbamate-protected amine (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc (0.25 M), purge the reaction vessel with an inert gas (e.g., nitrogen) three times.

  • Add 2-mercaptoethanol (2 equivalents) to the mixture.

  • Stir the reaction at 75 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous phase with DCM or EtOAc (3 x).

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by reverse-phase HPLC to obtain the deprotected amine.

Visualizations

experimental_workflow cluster_protection Amine Protection cluster_deprotection Deprotection amine Primary/Secondary Amine reaction_p Reaction at RT amine->reaction_p reagent This compound reagent->reaction_p base Base (e.g., TEA) base->reaction_p solvent_p Anhydrous Solvent (e.g., DCM) solvent_p->reaction_p protected_amine N-Tosylcarbamate Protected Amine protected_amine_dep N-Tosylcarbamate Protected Amine protected_amine->protected_amine_dep workup_p Aqueous Work-up & Purification reaction_p->workup_p workup_p->protected_amine reaction_d Reaction at 75 °C protected_amine_dep->reaction_d reagent_dep 2-Mercaptoethanol reagent_dep->reaction_d base_dep K₃PO₄ base_dep->reaction_d solvent_dep DMAc solvent_dep->reaction_d deprotected_amine Deprotected Amine workup_d Aqueous Work-up & Purification reaction_d->workup_d workup_d->deprotected_amine

Caption: Experimental workflow for amine protection and deprotection.

reaction_mechanisms cluster_protection_mech Protection Mechanism: Nucleophilic Acyl Substitution cluster_deprotection_mech Deprotection Mechanism: Nucleophilic Attack amine R₂NH intermediate [Tetrahedral Intermediate] amine->intermediate Attack on C=O tosylcarbamate Ts-NH-C(=O)OMe tosylcarbamate->intermediate product Ts-NR₂-C(=O)OMe + MeO⁻ intermediate->product Loss of MeO⁻ protected_amine Ts-NR₂-C(=O)OMe intermediate_dep [Thioester Intermediate] protected_amine->intermediate_dep mercaptoethanol HO(CH₂)₂S⁻ mercaptoethanol->intermediate_dep Attack on Me amine_prod R₂NH + Ts⁻ + CO₂ + HO(CH₂)₂SMe intermediate_dep->amine_prod Fragmentation

Caption: Simplified reaction mechanisms.

References

Application Notes and Protocols: The Role of Tosyl Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex peptide chains on a solid support. The success of SPPS hinges on the strategic use of protecting groups to prevent unwanted side reactions. While the p-toluenesulfonyl (tosyl, Tos) group, derivable from reagents like methyl tosylcarbamate, serves as a robust protecting group for amines, its application as a primary Nα-protecting group in a dedicated SPPS strategy is not widely practiced. This is largely due to the harsh conditions required for its removal, which can compromise the integrity of the growing peptide chain.

Instead, the tosyl group has found a niche but important role as a side-chain protecting group, particularly for the guanidinium function of arginine in the tert-butyloxycarbonyl (Boc) SPPS strategy. These application notes will provide a detailed overview of the established use of the tosyl group in peptide synthesis and present comprehensive protocols for the two predominant SPPS methodologies, Fmoc/tBu and Boc/Bzl, to offer a comparative context.

The Tosyl Group in Peptide Synthesis: Side-Chain Protection of Arginine

The primary application of the tosyl group in modern SPPS is for the protection of the guanidinium side chain of arginine (Arg). In this context, N-tosyl-L-arginine is incorporated into the peptide chain during synthesis.

  • Stability: The tosyl group is highly stable to the acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) in Boc-SPPS. It is also stable to the basic conditions used for Fmoc removal in Fmoc-SPPS.

  • Cleavage: The removal of the tosyl group from the arginine side chain requires very strong acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This cleavage is performed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups in the Boc/Bzl strategy. The harshness of these cleavage conditions is a major reason why the tosyl group is not used for temporary Nα-protection.

Comparative Overview of Fmoc and Boc SPPS Strategies

The two most widely used strategies in SPPS are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups for the Nα-amine. The choice between these strategies depends on the peptide sequence, desired scale, and available equipment.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Tos for Arg)
Final Cleavage Moderate acid (e.g., TFA with scavengers)Strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonalPartially orthogonal
Advantages Milder conditions, easier automation, broader compatibility with modified amino acids.Effective for long or aggregation-prone sequences.
Disadvantages Piperidine is toxic, potential for side reactions like diketopiperazine formation.Requires specialized, hazardous reagents (HF) and equipment.

Experimental Protocols

Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle of deprotection, washing, coupling, and washing for the addition of one amino acid.

Materials:

  • Fmoc-protected amino acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times).

    • Wash with DCM (3 times).

    • Wash with DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a ninhydrin test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5-7 times).

    • Wash with DCM (3 times).

    • The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle (with Arg(Tos))

This protocol outlines a single cycle for a Boc-based synthesis.

Materials:

  • Boc-protected amino acid (including Boc-Arg(Tos)-OH)

  • Merrifield resin (or other suitable resin)

  • Dichloromethane (DCM)

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM (Neutralization solution)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing:

    • Wash the resin with DCM (5-7 times).

  • Neutralization:

    • Add the 10% DIPEA in DCM solution and agitate for 2-5 minutes.

    • Repeat the neutralization step.

  • Washing:

    • Wash the resin with DCM (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, activate the Boc-protected amino acid (3-5 equivalents) as described in the Fmoc protocol using HBTU and DIPEA in DMF/DCM.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours and monitor with a ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash with DMF (3 times), then DCM (5-7 times).

    • The resin is ready for the next deprotection cycle.

Final Cleavage and Deprotection (HF Cleavage):

  • Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

  • After the final coupling and deprotection, dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in the reaction vessel of the HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole, p-cresol).

  • Cool the vessel in a dry ice/acetone bath.

  • Distill anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate, wash, and purify the peptide as described for the Fmoc strategy.

Visualizations

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc_SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat Repeat->Deprotect Next Amino Acid Boc_SPPS_Workflow Resin Resin Swell Swell in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM) Deprotect->Wash1 Neutralize Neutralize (DIPEA/DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple Couple Boc-AA-OH (HBTU/DIPEA) Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Repeat Repeat Cycle or Final Cleavage Wash3->Repeat Repeat->Deprotect Next Amino Acid Orthogonality cluster_Fmoc Fmoc/tBu Strategy (Orthogonal) cluster_Boc Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc_PGs Nα-Fmoc Side-Chain-tBu Resin Linker Fmoc_Base Base (Piperidine) Fmoc_Base->Fmoc_PGs:n Cleaves Nα-Fmoc Fmoc_Acid Acid (TFA) Fmoc_Acid->Fmoc_PGs:s Cleaves Side-Chain-tBu Fmoc_Acid->Fmoc_PGs:r Cleaves Resin Linker Boc_PGs Nα-Boc Side-Chain-Bzl/Tos Resin Linker Boc_Mild_Acid Mild Acid (TFA) Boc_Mild_Acid->Boc_PGs:n Cleaves Nα-Boc Boc_Strong_Acid Strong Acid (HF) Boc_Strong_Acid->Boc_PGs:s Cleaves Side-Chain-Bzl/Tos Boc_Strong_Acid->Boc_PGs:r Cleaves Resin Linker

use of methyl tosylcarbamate in the synthesis of N-tosyl allylic amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of N-Tosyl Allylic Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of N-tosyl allylic amines, a crucial functional group in various pharmacologically active compounds and synthetic intermediates. While the direct use of methyl tosylcarbamate for this transformation is not widely documented, a highly efficient and analogous method employing tosyl isocyanate in a palladium(II)-catalyzed reaction with allylic alcohols offers a robust and versatile alternative. This one-pot reaction proceeds with high regio- and stereoselectivity to yield (E)-allylic amines.[1][2]

Introduction

N-Tosyl allylic amines are valuable building blocks in organic synthesis due to their prevalence in natural products and pharmaceuticals. The tosyl group serves as an excellent protecting group for the amine and can also act as a directing group in subsequent transformations. The development of efficient and selective methods for their synthesis is therefore of significant interest.

This application note details a palladium(II)-catalyzed approach for the synthesis of N-tosyl allylic amines from readily available allylic alcohols and tosyl isocyanate.[1] This method is characterized by its high yield, excellent regio- and stereoselectivity, and broad substrate scope.[1] The reaction is proposed to proceed via a Pd(II)-mediated SN2′ substitution-decarboxylation pathway.[1]

Reaction Principle and Mechanism

The synthesis involves a one-pot reaction where the allylic alcohol first reacts with tosyl isocyanate to form an allylic carbamate intermediate. This intermediate then undergoes a palladium(II)-catalyzed allylic substitution. The palladium catalyst facilitates the decarboxylation and the formation of a π-allyl palladium complex. Subsequent nucleophilic attack by the tosylamide anion, followed by elimination, affords the final N-tosyl allylic amine product with high (E)-selectivity.[1]

Proposed Catalytic Cycle

Catalytic_Cycle cluster_main Pd(II)-Catalyzed Allylic Amination Start Allylic Alcohol + TsNCO Intermediate Allylic N-Tosylcarbamate Start->Intermediate Spontaneous Pi_Allyl π-Allyl Pd(II) Complex (-CO2) Intermediate->Pi_Allyl + Pd(II) Pd_Complex Pd(II) Catalyst Pi_Allyl->Pd_Complex Regeneration Product N-Tosyl Allylic Amine Pi_Allyl->Product SN2' Attack Catalyst_Regen Pd(II) Regeneration

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed synthesis of N-tosyl allylic amines.

Experimental Protocols

This section provides a general protocol for the palladium(II)-catalyzed synthesis of N-tosyl allylic amines from allylic alcohols and tosyl isocyanate.[1]

Materials and Reagents
  • Allylic alcohol (substrate)

  • Tosyl isocyanate (TsNCO)

  • Palladium(II) catalyst (e.g., Pd(OAc)₂)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

General Experimental Procedure
  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the allylic alcohol (1.0 mmol, 1.0 equiv.) and anhydrous solvent (5 mL).

  • Addition of Tosyl Isocyanate: Add tosyl isocyanate (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to allow for the formation of the allylic N-tosylcarbamate intermediate.

  • Catalyst Addition: Add the Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-tosyl allylic amine.

Experimental Workflow Diagram

Experimental_Workflow Start 1. Add Allylic Alcohol and Solvent to Flask Add_TsNCO 2. Add Tosyl Isocyanate (Stir for 30 min) Start->Add_TsNCO Add_Catalyst 3. Add Pd(II) Catalyst Add_TsNCO->Add_Catalyst React 4. Heat and Monitor Reaction by TLC Add_Catalyst->React Workup 5. Cool and Concentrate React->Workup Purify 6. Silica Gel Chromatography Workup->Purify Product Pure N-Tosyl Allylic Amine Purify->Product

Caption: General workflow for the synthesis of N-tosyl allylic amines.

Quantitative Data

The following table summarizes the results for the synthesis of various N-tosyl allylic amines from different allylic alcohols using the described palladium(II)-catalyzed method.

EntryAllylic Alcohol SubstrateProductYield (%)
1Cinnamyl alcoholN-Tosyl-cinnamylamine95
2Crotyl alcoholN-Tosyl-(E)-but-2-en-1-amine92
33-Methyl-2-buten-1-olN-Tosyl-3-methyl-2-buten-1-amine89
41-Penten-3-olN-Tosyl-(E)-pent-2-en-1-amine85
5GeraniolN-Tosyl geranylamine90

Data is representative and compiled from literature reports on palladium(II)-catalyzed allylic amination with tosyl isocyanate.[1]

Safety and Handling

  • Tosyl isocyanate is corrosive, lachrymatory, and reacts violently with water and protic solvents. Handle with extreme care in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All reactions should be carried out under an inert atmosphere to prevent moisture contamination and ensure catalyst stability.

  • Solvents are flammable and should be handled away from ignition sources.

Conclusion

The palladium(II)-catalyzed reaction of allylic alcohols with tosyl isocyanate provides a highly effective and selective method for the synthesis of N-tosyl allylic amines.[1][2] This one-pot procedure offers high yields and is applicable to a wide range of substrates, making it a valuable tool for researchers in organic synthesis and drug development.[1]

References

The Role of Methyl Tosylcarbamate in Asymmetric Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of chiral molecules is a perpetual endeavor. Chiral auxiliaries have long served as a powerful tool in this pursuit, enabling the diastereoselective formation of new stereocenters. While a variety of chiral auxiliaries are well-established, this document explores the application of methyl tosylcarbamate in asymmetric synthesis, providing a summary of its utility based on available scientific literature.

Currently, there is a notable lack of specific examples in the scientific literature detailing the use of this compound as a chiral auxiliary to induce diastereoselectivity in common asymmetric transformations such as enolate alkylation or aldol reactions. While tosyl groups are frequently employed for the protection of amines, and carbamates are a known functional group in organic synthesis, the specific application of this compound to direct the stereochemical outcome of a reaction on a prochiral substrate appears to be an underexplored area of research.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind using a chiral auxiliary is to covalently attach an enantiomerically pure molecule (the auxiliary) to a prochiral substrate. This creates a chiral molecule with two or more stereocenters, leading to diastereomeric transition states upon reaction with a reagent. The steric and electronic properties of the auxiliary create a facial bias, directing the incoming reagent to one face of the molecule over the other, resulting in the preferential formation of one diastereomer.

A typical workflow for asymmetric synthesis using a chiral auxiliary can be visualized as follows:

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage A Prochiral Substrate C Chiral Substrate- Auxiliary Adduct A->C B Chiral Auxiliary B->C E Diastereomerically Enriched Product C->E D Reagent D->E F Enantiomerically Enriched Product E->F G Recovered Chiral Auxiliary E->G

Figure 1: General workflow of asymmetric synthesis employing a chiral auxiliary.

Tosylcarbamates as Protecting Groups

While not prominently featured as chiral auxiliaries for asymmetric induction, tosylcarbamates are utilized as protecting groups for amines. The tosyl group (p-toluenesulfonyl) is a robust protecting group, stable to a wide range of reaction conditions. Carbamates, in general, are also common protecting groups for amines. The cleavage of the N-tosyl bond can be achieved under reductive conditions.

Potential for Future Research

The absence of literature on this compound as a chiral auxiliary does not necessarily preclude its potential in this role. Future research could explore the design and synthesis of chiral tosylcarbamates and their application in diastereoselective reactions. Key areas of investigation would include:

  • Synthesis of Chiral Tosylcarbamates: Developing efficient routes to enantiomerically pure tosylcarbamates derived from chiral alcohols or amines.

  • Attachment and Cleavage Protocols: Establishing mild and efficient methods for the attachment of the chiral tosylcarbamate auxiliary to various substrates and its subsequent removal without racemization of the desired product.

  • Diastereoselective Reactions: Investigating the efficacy of these new chiral auxiliaries in directing the stereochemical outcome of various carbon-carbon and carbon-heteroatom bond-forming reactions.

Conclusion

Application Notes and Protocols: Synthesis of N,N-disubstituted-N'-tosylureas from Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tosylureas are a class of organic compounds with significant applications in medicinal chemistry and drug development. They are recognized for their diverse biological activities, including anticancer, antiviral, and hypoglycemic properties. The synthesis of N,N-disubstituted-N'-tosylureas is a key step in the development of novel therapeutic agents. This document provides detailed protocols for the reaction of secondary amines with a key reagent, p-toluenesulfonyl isocyanate (tosyl isocyanate), to yield the desired substituted ureas.

The reaction of methyl tosylcarbamate with secondary amines is proposed to proceed through an in-situ formation of tosyl isocyanate. This highly reactive intermediate readily undergoes nucleophilic attack by a secondary amine to form the stable N,N-disubstituted-N'-tosylurea product.

Reaction Pathway and Mechanism

The overall reaction scheme involves the reaction of a secondary amine with p-toluenesulfonyl isocyanate. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of the N,N-disubstituted-N'-tosylurea.

ReactionPathway cluster_reagents Reactants cluster_product Product reagents plus + TosylIsocyanate p-Toluenesulfonyl Isocyanate (TsNCO) product SecondaryAmine Secondary Amine (R₂NH) Tosylurea N,N-disubstituted-N'-tosylurea TosylIsocyanate->Tosylurea Nucleophilic Addition Workflow A Reaction Setup (Inert Atmosphere) B Dissolve Secondary Amine in Anhydrous Solvent A->B C Cool to 0 °C B->C D Add p-Toluenesulfonyl Isocyanate C->D E Reaction Monitoring (TLC) D->E F Aqueous Workup (Quenching & Extraction) E->F G Drying and Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Product Characterization H->I

Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl Tosylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tosylcarbamate derivatives are valuable intermediates in organic synthesis and drug discovery, serving as precursors for a variety of biologically active molecules. Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering significant advantages in terms of reduced reaction times, increased yields, and improved energy efficiency, aligning with the principles of green chemistry. This document provides detailed protocols and application notes for the efficient synthesis of this compound derivatives using microwave irradiation.

Advantages of Microwave-Assisted Synthesis

Microwave heating offers several benefits over conventional heating methods for the synthesis of this compound derivatives:

  • Rapid Reaction Times: Microwave irradiation directly heats the reaction mixture, leading to a rapid rise in temperature and significantly shorter reaction times, often reducing them from hours to minutes.

  • Higher Yields: The uniform and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired products.

  • Energy Efficiency: By focusing energy directly on the reactants and solvent, microwave synthesis is more energy-efficient compared to conventional heating methods that heat the entire apparatus.

  • Greener Chemistry: The reduction in reaction time and potential for solvent-free conditions contribute to more environmentally friendly synthetic processes.

Reaction Scheme and Workflow

The general approach for the microwave-assisted synthesis of this compound derivatives involves the reaction of a substituted p-toluenesulfonamide with methyl chloroformate in the presence of a base.

G cluster_workflow Experimental Workflow Reactants p-Toluenesulfonamide Derivative + Methyl Chloroformate + Base Solvent Solvent Microwave Microwave Irradiation (Set Time, Temperature, Power) Solvent->Microwave Reaction Mixture in Microwave Vial Workup Reaction Work-up (Cooling, Filtration/Extraction) Microwave->Workup Cooled Reaction Mixture Purification Purification (Recrystallization/Chromatography) Workup->Purification Crude Product Product This compound Derivative Purification->Product Pure Product

Caption: General experimental workflow for the microwave-assisted synthesis of this compound derivatives.

Experimental Protocols

Caution: Microwave-assisted reactions should be carried out in dedicated microwave reactors with appropriate pressure and temperature monitoring. Use sealed microwave process vials designed for elevated temperatures and pressures. Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening.

Protocol 1: General Procedure for the Synthesis of Methyl (4-methylphenyl)sulfonylcarbamate

This protocol is adapted from conventional methods and optimized for microwave-assisted synthesis.

Materials:

  • p-Toluenesulfonamide

  • Methyl chloroformate

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or a high-boiling polar solvent like DMF or NMP for efficient microwave absorption)

  • Microwave reactor (e.g., Biotage® Initiator+, CEM Discover®)

  • Microwave process vials (10-20 mL) with caps and septa

  • Magnetic stir bars

Procedure:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add p-toluenesulfonamide (1.0 mmol).

  • Add the anhydrous solvent (3-5 mL) to dissolve or suspend the sulfonamide.

  • Add triethylamine (1.2 mmol, 1.2 equivalents).

  • Carefully add methyl chloroformate (1.1 mmol, 1.1 equivalents) to the mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-20 minutes). The optimal power will be determined by the instrument to maintain the set temperature.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a larger flask and dilute with the reaction solvent if necessary.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to obtain the pure methyl (4-methylphenyl)sulfonylcarbamate.

Data Presentation

The following table summarizes the expected outcomes for the microwave-assisted synthesis of various this compound derivatives based on optimization of the general protocol. Note: The following data is illustrative and may vary based on the specific microwave reactor and reaction scale.

Entryp-Toluenesulfonamide Derivative (R group)SolventTemperature (°C)Time (min)Yield (%)
1HAcetonitrile12010>90
24-MethoxyDMF1408>92
34-ChloroNMP15010>88
44-NitroAcetonitrile12015>85

Signaling Pathways and Applications

This compound derivatives are versatile intermediates in the synthesis of various pharmaceuticals. The carbamate functional group is a key structural motif in many approved drugs and prodrugs. They can act as bioisosteres of amide bonds, improving the pharmacokinetic properties of drug candidates. While methyl tosylcarbamates themselves are not typically signaling molecules, their derivatives can be designed to interact with various biological targets. For example, they can serve as building blocks for the synthesis of enzyme inhibitors, receptor antagonists, or other therapeutic agents.

The tosyl group can also function as a leaving group in subsequent reactions, allowing for further functionalization and the creation of diverse chemical libraries for drug screening. The general utility of these compounds in medicinal chemistry is illustrated below.

G cluster_application Application in Drug Discovery Start This compound Derivative Mod1 Further Chemical Modification Start->Mod1 Library Diverse Chemical Library Mod1->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for the application of this compound derivatives in drug discovery.

Conclusion

The microwave-assisted synthesis of this compound derivatives offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods. The protocols provided herein can be adapted for a range of substituted starting materials, making this a valuable tool for researchers in organic synthesis and medicinal chemistry. The significant reduction in reaction times allows for faster lead optimization and library synthesis in drug development programs.

Catalytic Applications of Methyl Tosylcarbamate in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tosylcarbamate (TsNHCO₂Me) is a versatile and valuable reagent in modern organic synthesis. While not a catalyst in the classical sense, it is a critical component in numerous catalytic reactions, serving primarily as a robust nitrogen source and a precursor for the in situ generation of reactive intermediates. Its applications span from C-H functionalization to the synthesis of complex nitrogen-containing molecules and protecting group strategies. This document provides detailed application notes and protocols for the key catalytic systems where this compound is employed, with a focus on palladium-catalyzed allylic C-H amination.

Core Application: Palladium-Catalyzed Allylic C-H Amination

This compound is widely used as a nitrogen nucleophile in palladium-catalyzed intermolecular allylic C-H amination reactions. This transformation allows for the direct conversion of C-H bonds into C-N bonds, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates. In these reactions, a Pd(II) catalyst activates the allylic C-H bond of an olefin, making it susceptible to nucleophilic attack by the deprotonated this compound.

Experimental Workflow: Pd-Catalyzed Allylic C-H Amination

The following diagram outlines the general workflow for a palladium-catalyzed allylic C-H amination reaction using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge vial with: - Olefin Substrate - Solvent (e.g., MTBE) B Add Solids: - Pd(II) Catalyst - Oxidant (e.g., Benzoquinone) - this compound A->B Sequential Addition C Add Base: - N,N-Diisopropylethylamine (DIPEA) B->C D Heat and Stir (e.g., 45 °C) C->D Seal vial E Quench Reaction D->E After 24h F Extraction E->F G Purification (Column Chromatography) F->G H Allylic Amine Product G->H

Caption: General workflow for Pd-catalyzed allylic C-H amination.

Quantitative Data: Substrate Scope in Allylic C-H Amination

The following table summarizes the reaction conditions and yields for the palladium-catalyzed allylic C-H amination of various terminal olefins with this compound. This data is adapted from a Brønsted base-promoted approach which offers a mild and highly selective method.[1][2]

EntryOlefin SubstrateCatalyst (mol%)Base (mol%)SolventTime (h)Yield (%)
11-Decene106MTBE2485
2Allyl Cyclohexane106MTBE2482
34-Phenyl-1-butene106MTBE2475
4Boc-protected 3-amino-1-propene106MTBE2478
5(3-Allyloxymethyl)benzene106MTBE2488
Experimental Protocol: Intermolecular Allylic C-H Amination[1][2]

Materials:

  • Terminal olefin (1.0 equiv.)

  • This compound (2.0 equiv.)

  • Pd(II)/sulfoxide catalyst (e.g., [Pd(TFA)₂(PhS)₂CH₂]₂) (0.10 equiv.)

  • 1,4-Benzoquinone (2.0 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (0.06 equiv.)

  • tert-Butyl methyl ether (MTBE) (to make a 0.67 M solution of the olefin)

  • Magnetic stir bar

  • Screw-top vial with a Teflon-lined cap

Procedure:

  • To a 1-dram screw-top vial under an air atmosphere, add the terminal olefin (0.3 mmol, 1.0 equiv.).

  • Add tert-butyl methyl ether (0.450 mL).

  • Sequentially add the Pd(II) catalyst (15.1 mg, 0.03 mmol, 0.10 equiv.), 1,4-benzoquinone (64.9 mg, 0.6 mmol, 2.0 equiv.), and this compound (137.6 mg, 0.6 mmol, 2.0 equiv.).

  • Add a magnetic stir bar to the vial.

  • Finally, add N,N-diisopropylethylamine (3.14 µL, 0.018 mmol, 0.06 equiv.) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a pre-heated oil bath at 45 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After completion, cool the reaction to room temperature, dilute with dichloromethane, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired allylic amine.

Other Significant Applications

Protecting Group for Amines

This compound serves as an effective protecting group for primary and secondary amines.[3] The resulting N-tosylcarbamate is stable to a wide range of reaction conditions. Deprotection can be achieved under specific conditions to regenerate the free amine.

Transesterification Reactions

This compound can undergo transesterification with various alcohols to furnish different carbamate esters. This reaction can be driven by heat and may be self-catalyzed by the acidic N-H proton of the carbamate, following a Fischer-type esterification pathway.[4]

Synthesis of Sulfonylureas

This compound is a precursor for the synthesis of sulfonylureas, a class of compounds with significant biological activity. This is typically achieved by the aminolysis of the methyl carbamate with a primary or secondary amine.[5]

Logical Relationship: Applications of this compound

The following diagram illustrates the key roles of this compound in organic synthesis.

G cluster_reactions Key Transformations cluster_products Resulting Products / Intermediates MTC This compound A Pd-Catalyzed Allylic C-H Amination MTC->A as N-Nucleophile B Amine Protection MTC->B as Protecting Group C Transesterification MTC->C as Carbamate Source D Synthesis of Sulfonylureas MTC->D as Precursor P1 Allylic Amines A->P1 P2 Protected Amines B->P2 P3 Other Carbamates C->P3 P4 Sulfonylureas D->P4

Caption: Key synthetic applications of this compound.

Conclusion

This compound is a pivotal reagent that enables a variety of powerful catalytic transformations, most notably in the field of C-H amination. While it does not typically act as a catalyst itself, its role as a versatile nitrogen source is indispensable for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a practical guide for researchers looking to leverage the synthetic potential of this compound in their work.

References

Application Notes and Protocols for the Deprotection of N-Tosyl Methyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-tosyl methyl carbamate moiety is a common protecting group strategy for amines in organic synthesis. The tosyl group effectively reduces the nucleophilicity and basicity of the amine, allowing for a wide range of chemical transformations on other parts of the molecule. The subsequent removal, or deprotection, of this group is a critical step to liberate the free amine. This document provides detailed protocols for two primary methods for the deprotection of N-tosyl methyl carbamates: Reductive Cleavage and Basic Hydrolysis . The choice of method will depend on the overall functionality of the substrate and the desired chemoselectivity.

Method Selection: A Logical Workflow

The selection of an appropriate deprotection strategy is crucial for the successful synthesis of the target molecule. The following workflow provides a decision-making framework based on the stability of other functional groups present in the substrate.

Deprotection_Workflow Workflow for N-Tosyl Methyl Carbamate Deprotection start Substrate with N-Tosyl Methyl Carbamate functional_groups Assess other functional groups for sensitivity. start->functional_groups reductively_labile Are there reductively labile groups? (e.g., nitro, azides, some alkenes) functional_groups->reductively_labile base_labile Are there base-labile groups? (e.g., esters, epoxides) reductively_labile->base_labile No hydrolytic_method Basic Hydrolysis (KOH/EtOH/H2O) reductively_labile->hydrolytic_method Yes reductive_method Reductive Cleavage (Mg/MeOH) base_labile->reductive_method No consider_both Both methods may be viable. Consider orthogonality and potential for side reactions. base_labile->consider_both Yes end Deprotected Amine reductive_method->end hydrolytic_method->end consider_both->end

Caption: Logical workflow for selecting a deprotection method.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the two proposed deprotection methods. These values are representative and may require optimization for specific substrates.

ParameterReductive Cleavage (Mg/MeOH)Basic Hydrolysis (KOH/EtOH/H₂O)
Primary Target N-S bond of the tosyl groupCarbamate carbonyl
Key Reagents Magnesium turnings, MethanolPotassium hydroxide, Ethanol, Water
Stoichiometry Mg (5-10 equiv.)KOH (excess, e.g., 10g per 1.5 mmol substrate)
Temperature 25-65°C (RT to reflux)Reflux (~80-90°C)
Reaction Time 2-24 hours12-24 hours
Expected Yield Good to Excellent (70-95%)[1]Good to Excellent (80-95%)[2]
Chemoselectivity Tolerates esters, amides, carbamates[1]May cleave esters and other base-sensitive groups
Potential Byproducts Toluene, Magnesium saltsPotassium carbonate, Toluene, Potassium p-toluenesulfinate

Experimental Protocols

Protocol 1: Reductive Deprotection using Magnesium in Methanol

This method is particularly useful for substrates containing base-sensitive functional groups such as esters, as the reaction conditions are generally neutral to mildly basic.[1] The reaction proceeds via a single electron transfer from magnesium to the tosyl group, leading to the cleavage of the N-S bond.[3]

Materials:

  • N-Tosyl methyl carbamate substrate

  • Magnesium turnings

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-tosyl methyl carbamate (1.0 equiv).

  • Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Add magnesium turnings (5-10 equiv.) to the solution in one portion.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux (typically 65°C for methanol).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the excess magnesium is consumed and gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The resulting product will likely be the methyl carbamate of the amine. If the free amine is desired, this intermediate can be subjected to basic hydrolysis as described in Protocol 2.

  • Purify the product by flash column chromatography on silica gel if necessary.

Reductive_Deprotection Reductive Deprotection Workflow substrate N-Tosyl Methyl Carbamate in Anhydrous MeOH add_mg Add Mg Turnings (5-10 equiv.) substrate->add_mg react Stir at RT to Reflux (2-24 h) add_mg->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with EtOAc quench->extract workup Wash, Dry, Concentrate extract->workup product Methyl Carbamate Product workup->product hydrolysis_step Optional: Basic Hydrolysis (Protocol 2) product->hydrolysis_step final_product Free Amine hydrolysis_step->final_product

Caption: Workflow for reductive deprotection with Mg/MeOH.

Protocol 2: Deprotection by Basic Hydrolysis

This protocol is effective for the complete removal of the N-tosyl methyl carbamate group to yield the free amine. It is particularly suitable for substrates that are stable to strong basic conditions. The mechanism likely involves nucleophilic attack of hydroxide on the carbamate carbonyl, followed by elimination.[4]

Materials:

  • N-Tosyl methyl carbamate substrate

  • Potassium hydroxide (KOH) pellets

  • Ethanol (EtOH)

  • Deionized water

  • Diethyl ether (Et₂O) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-tosyl methyl carbamate (1.0 equiv.) in a mixture of ethanol and water (e.g., a 5:1 v/v ratio).[2]

  • Add potassium hydroxide pellets in excess (e.g., for 1.5 mmol of substrate, 10 g of KOH can be used).[2]

  • Stir the mixture until the KOH pellets have dissolved.

  • Heat the solution to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by flash column chromatography on silica gel or distillation if necessary.

Basic_Hydrolysis Basic Hydrolysis Workflow substrate N-Tosyl Methyl Carbamate in EtOH/H2O add_koh Add excess KOH pellets substrate->add_koh reflux Reflux (12-24 h) add_koh->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool extract Extract with Et2O cool->extract workup Wash, Dry, Concentrate extract->workup product Free Amine Product workup->product

Caption: Workflow for deprotection by basic hydrolysis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Magnesium is a flammable solid. Handle with care and avoid contact with water in an uncontrolled manner during the reaction setup.

  • Potassium hydroxide is corrosive and hygroscopic. Handle with care to avoid skin and eye contact.

  • The quenching of magnesium with aqueous solutions can be exothermic and produce hydrogen gas. Perform this step slowly and with caution.

Conclusion

The deprotection of N-tosyl methyl carbamates can be effectively achieved through either reductive cleavage with magnesium in methanol or by basic hydrolysis. The choice of method should be guided by the stability of other functional groups within the molecule. The protocols provided herein offer detailed, step-by-step procedures to assist researchers in successfully deprotecting this amine functionality in their synthetic endeavors. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Tosylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl tosylcarbamate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a suitable base. Triethylamine is a commonly used base in this reaction, which is typically carried out in an anhydrous solvent like dichloromethane.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several critical factors. These include the presence of moisture, suboptimal reaction temperature, incorrect stoichiometry of reactants, and the purity of the starting materials. A systematic evaluation of these parameters is the first step in troubleshooting.

Q3: What are the common impurities I might encounter, and how can I minimize their formation?

A3: A common impurity is unreacted p-toluenesulfonamide. Another potential side product can arise from the hydrolysis of methyl chloroformate, which can consume the reagent and introduce acidic byproducts.[2][3] To minimize these, ensure strictly anhydrous reaction conditions, use high-purity reagents, and optimize the stoichiometry and addition rate of your reactants.

Q4: How critical is temperature control during the reaction?

A4: Temperature control is crucial for maximizing yield and minimizing side reactions. The initial reaction is often conducted at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction between the sulfonamide, base, and methyl chloroformate. Allowing the reaction to slowly warm to room temperature can then drive it to completion.[1]

Q5: What are the recommended purification methods for this compound?

A5: The most common purification techniques are silica gel column chromatography and recrystallization. Column chromatography is effective for removing both polar and non-polar impurities.[1] Recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, can yield highly pure crystalline product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture: Methyl chloroformate is highly susceptible to hydrolysis.[2][3]Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive reagents: Degradation of p-toluenesulfonamide or methyl chloroformate.Use fresh, high-purity starting materials. Verify the purity of reagents before use.
Insufficient base: Incomplete deprotonation of p-toluenesulfonamide.Use a slight excess of a suitable base (e.g., 1.1-1.2 equivalents of triethylamine).
Formation of Multiple Byproducts Suboptimal temperature: High temperatures can promote side reactions.Maintain a low temperature (0 °C) during the addition of methyl chloroformate and allow the reaction to warm to room temperature gradually.[1]
Incorrect stoichiometry: Excess of one reactant can lead to side reactions.Carefully control the molar ratios of the reactants. A slight excess of methyl chloroformate and base is often optimal.
Product is an Oil or Fails to Crystallize Presence of impurities: Impurities can inhibit crystallization.Purify the crude product using silica gel column chromatography before attempting recrystallization.
Inappropriate recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization.Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexane).
Difficulty in Removing Triethylamine Hydrochloride Incomplete reaction: Unreacted triethylamine remains.Ensure the reaction goes to completion by monitoring with TLC.
Inefficient work-up: The salt is not effectively removed during the washing steps.Wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to protonate and dissolve the triethylamine hydrochloride in the aqueous phase.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is a synthesis of typical outcomes and should be used as a guideline for optimization.

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Base Triethylamine (1.1 eq)Pyridine (1.2 eq)K₂CO₃ (2.0 eq)Triethylamine generally provides a good balance of reactivity and ease of removal, often leading to higher yields. Pyridine can also be effective. Inorganic bases like K₂CO₃ may result in lower yields due to heterogeneity and lower basicity in organic solvents.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)Dichloromethane is a common and effective solvent.[1] THF and acetonitrile can also be used, but reaction rates and yields may vary. Anhydrous conditions are critical for all solvents.
Temperature 0 °C to RTRoom TemperatureRefluxStarting the reaction at 0 °C and allowing it to warm to room temperature is the most commonly reported method for controlling the initial exotherm and then driving the reaction to completion.[1] Running the entire reaction at room temperature may be feasible but could lead to more side products. Refluxing is generally not recommended as it can lead to decomposition.
Yield (%) 75-90%60-80%40-60%The highest yields are typically achieved with triethylamine in dichloromethane, with careful temperature control.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction of p-Toluenesulfonamide with Methyl Chloroformate

This protocol is a generalized procedure based on commonly cited methods.[1]

Materials:

  • p-Toluenesulfonamide

  • Methyl chloroformate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add p-toluenesulfonamide (1.0 eq).

  • Dissolve the p-toluenesulfonamide in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution.

  • After stirring for 10-15 minutes at 0 °C, add methyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents (p-toluenesulfonamide, anhydrous DCM) cooling 2. Cool to 0 °C reagents->cooling base_add 3. Add Triethylamine cooling->base_add mcf_add 4. Add Methyl Chloroformate base_add->mcf_add reaction 5. Reaction (0 °C to RT) mcf_add->reaction workup 6. Aqueous Work-up reaction->workup purification 7. Purification (Chromatography or Recrystallization) workup->purification product Pure Methyl Tosylcarbamate purification->product troubleshooting_workflow start Low Yield? check_moisture Anhydrous Conditions Met? start->check_moisture check_reagents Reagents High Purity? check_moisture->check_reagents Yes improve_drying Action: Improve Drying Procedures check_moisture->improve_drying No check_temp Temperature Controlled? check_reagents->check_temp Yes use_fresh_reagents Action: Use Fresh/ Purified Reagents check_reagents->use_fresh_reagents No check_stoich Stoichiometry Correct? check_temp->check_stoich Yes optimize_temp Action: Optimize Temperature Profile check_temp->optimize_temp No optimize_stoich Action: Adjust Reagent Ratios check_stoich->optimize_stoich No success Yield Improved check_stoich->success Yes improve_drying->check_moisture use_fresh_reagents->check_reagents optimize_temp->check_temp optimize_stoich->check_stoich

References

Technical Support Center: Purification of Crude Methyl Tosylcarbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude methyl tosylcarbamate by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[1][2] In the case of this compound, the crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of this compound decreases, leading to the formation of purified crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.[1][3]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should:

  • Dissolve the compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature.[2]

  • Either not dissolve impurities at all, allowing for their removal by hot filtration, or dissolve them very well even at low temperatures, so they remain in the mother liquor upon cooling.[4]

  • Have a boiling point below the melting point of this compound (approximately 110-115°C) to prevent the compound from "oiling out".

  • Be chemically inert, meaning it does not react with this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Q3: What are the potential impurities in crude this compound?

A3: Based on its common synthesis from p-toluenesulfonamide and methyl chloroformate in the presence of a base like triethylamine, potential impurities include:

  • Unreacted p-toluenesulfonamide.

  • Unreacted methyl chloroformate (though volatile, it can react with moisture).

  • Triethylamine hydrochloride (a salt byproduct).

  • Side products from the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution has cooled below its saturation point without crystal formation. 3. Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod at the liquid's surface. * Adding a seed crystal of pure this compound. * Cooling the solution in an ice bath for a longer period. 3. If the above fails, evaporate the solvent and attempt recrystallization with a different solvent or solvent system.
"Oiling out" occurs (oily droplets form instead of solid crystals). 1. Low melting point of the compound relative to the solvent's boiling point: The compound melts before it dissolves. 2. High concentration of impurities: Impurities can lower the melting point of the mixture. 3. Rapid cooling: The solution is cooled too quickly.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider using a lower-boiling point solvent. 3. If impurities are the suspected cause, it may be necessary to first purify the crude product by another method, such as column chromatography.
Low yield of purified crystals. 1. Using too much solvent: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals form during hot filtration. 3. Incomplete cooling: Not enough time was allowed for the crystals to form. 4. Washing with too much cold solvent or solvent that is not cold enough: The purified crystals are redissolved during the washing step.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration. Add a small amount of excess hot solvent before filtering to keep the compound dissolved. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath for at least 15-20 minutes. 4. Wash the crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. 1. Colored impurities are co-crystallizing with the product. 2. The chosen solvent does not effectively separate the colored impurity. 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Attempt recrystallization with a different solvent.
Crystals are very fine or appear as a powder. 1. The solution was cooled too rapidly. 2. The solution was agitated during cooling. 1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. 2. Avoid moving or disturbing the flask while the crystals are forming.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₁NO₄S[5]
Molecular Weight 229.25 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 110-115 °C[6]
Qualitative Solubility of this compound
SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability as a Recrystallization Solvent
Water InsolubleInsolublePoor (as a single solvent)
Hexane InsolubleSlightly SolublePotentially suitable as a co-solvent with a more polar solvent.
Ethyl Acetate Slightly SolubleSolubleGood potential. A mixture with a less polar co-solvent like hexane may improve yield.
Methanol Slightly SolubleSolubleGood potential.
Ethanol Slightly SolubleSolubleGood potential.
Dichloromethane SolubleVery SolublePoor (too soluble at room temperature).
Acetone SolubleVery SolublePoor (too soluble at room temperature).
Toluene Slightly SolubleSolubleGood potential, especially for removing non-polar impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethyl acetate or methanol) where this compound has low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate, swirling gently. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent Recrystallization of this compound (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethyl acetate) in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexane), in which the compound is poorly soluble, dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using the recrystallization solvent mixture (pre-chilled) for washing.

Visualizations

Recrystallization_Workflow start Crude Methyl Tosylcarbamate dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Solid Impurities crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor dry Dry Crystals wash->dry end Pure Methyl Tosylcarbamate dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield boil_solvent Boil off some solvent no_crystals->boil_solvent Too much solvent? reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent check_solvent_volume Used minimum hot solvent? low_yield->check_solvent_volume induce_crystallization Induce Crystallization (scratch, seed crystal) boil_solvent->induce_crystallization Still no crystals? change_solvent Change solvent induce_crystallization->change_solvent Still no crystals? lower_bp_solvent Use lower boiling point solvent reheat_add_solvent->lower_bp_solvent Problem persists? check_solvent_volume->boil_solvent No check_cooling Cooled completely? check_solvent_volume->check_cooling Yes check_washing Washed with minimal ice-cold solvent? check_cooling->check_washing Yes

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Methyl Tosylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting reactions involving methyl tosylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is a versatile reagent primarily used in the following applications:

  • Synthesis of Substituted Ureas: It serves as an efficient carbamoylating agent for primary and secondary amines, leading to the formation of N,N'-disubstituted or N,N',N'-trisubstituted ureas.

  • Amine Protection: It can be used as a protecting group for primary and secondary amines. The resulting N-tosylcarbamate is stable under various reaction conditions.[1]

Q2: What are the key advantages of using this compound for urea synthesis compared to other methods?

A2: this compound offers several advantages over traditional methods like those involving phosgene or isocyanates:

  • Safety: It avoids the use of highly toxic and hazardous reagents like phosgene.

  • Stability: It is a stable, crystalline solid that is easier to handle than gaseous phosgene or moisture-sensitive isocyanates.

  • Versatility: It reacts with a wide range of amines to produce unsymmetrical ureas with good yields.

Q3: How can the N-tosylcarbamate protecting group be removed?

A3: Deprotection of the N-tosylcarbamate group can be challenging due to its stability. However, specific conditions can be employed for its removal. While not as common as Boc or Cbz groups, cleavage can be achieved under reductive conditions or strong acid hydrolysis, though conditions must be carefully optimized to avoid side reactions.

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a cool, dry place away from moisture. It is a stable solid, but like most reagents, its purity can be compromised by exposure to atmospheric moisture over time.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows a very low conversion of the starting amine, resulting in a poor yield of the desired urea. What are the potential causes and solutions?

A: Low yields in this compound reactions are often traced back to several key factors:

  • Poor Quality of Reagents:

    • This compound: Ensure the reagent is pure and has not degraded.

    • Amine: The starting amine should be of high purity and free from moisture.

    • Solvent: Use anhydrous solvents, as moisture can hydrolyze the this compound.

  • Inadequate Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less nucleophilic amines. However, excessive heat can lead to decomposition.

    • Reaction Time: The reaction may be slow and require longer reaction times for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Base: The choice and amount of base can be critical. A non-nucleophilic base is often preferred to avoid competing reactions.

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly. In such cases, more forcing conditions (higher temperature, longer reaction time, stronger base) might be necessary.

Potential Cause Recommended Solution
Moisture in the reactionUse oven-dried glassware and anhydrous solvents. Handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).
Impure starting materialsPurify the amine (e.g., by distillation or recrystallization). Use high-purity this compound.
Suboptimal temperatureGradually increase the reaction temperature (e.g., from room temperature to reflux) while monitoring the reaction by TLC.
Insufficient reaction timeMonitor the reaction for an extended period until the starting material is consumed.
Inappropriate baseUse a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Optimize the stoichiometry of the base.
Low amine reactivityConsider using a more polar aprotic solvent to enhance the reaction rate. Increase the reaction temperature and/or time.

Issue 2: Formation of Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?

A: The formation of side products is a common challenge. Here are some likely culprits and how to address them:

  • Symmetrical Urea: This can form if the starting amine reacts with an isocyanate intermediate, which might be generated in situ under certain conditions.

  • Over-alkylation/acylation: If the starting amine has other reactive functional groups, they might compete in the reaction.

  • Decomposition of Starting Materials or Products: Sensitive functional groups on either the amine or the this compound can decompose under the reaction conditions. For example, acid-sensitive groups like furans can polymerize in the presence of acidic byproducts.[2]

Side Product Potential Cause Recommended Solution
Symmetrical Urea (from amine)In situ formation of an isocyanate from the amine.This is less common with this compound as the carbamoylating agent but can occur under harsh conditions. Ensure controlled addition of reagents and maintain optimal temperature.
Unreacted Starting MaterialsIncomplete reaction.See "Low or No Product Yield" section.
Decomposition ProductsReaction temperature is too high; presence of acid/base impurities.Optimize the reaction temperature. Use a non-nucleophilic base to scavenge any acid generated. Ensure the purity of all reagents and solvents.

Issue 3: Difficulties in Product Purification

Q: I am struggling to isolate the pure urea product from the reaction mixture. What purification strategies are most effective?

A: Purification of the final urea product can sometimes be challenging due to similar polarities of the product and unreacted starting materials or byproducts.

  • Work-up Procedure: A standard aqueous work-up is often necessary to remove the base and any water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 1 M HCl) can help remove unreacted amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Crystallization: Many urea derivatives are crystalline solids and can be purified by recrystallization from a suitable solvent or solvent mixture.

  • Column Chromatography: If crystallization is not effective, purification by silica gel column chromatography is a reliable method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding urea.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

Procedure:

  • To a solution of the amine in the chosen anhydrous solvent, add the base (TEA or DIPEA).

  • Add this compound to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Effect of Solvent on Urea Synthesis Yield (Representative Data) Data based on analogous urea synthesis reactions. Yields are illustrative and may vary depending on the specific amine substrate.

SolventDielectric Constant (ε)Typical Yield (%)
Dichloromethane (DCM)9.175-85
Tetrahydrofuran (THF)7.570-80
Acetonitrile (ACN)37.580-90
Toluene2.460-70

Note: Polar aprotic solvents like Acetonitrile often favor this type of reaction by stabilizing charged intermediates.[1][3]

Protocol 2: Protection of a Primary Amine using this compound

This protocol outlines the procedure for protecting a primary amine as an N-tosylcarbamate.

Materials:

  • Primary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) to the solution.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-tosylcarbamate by column chromatography or recrystallization.

Diagrams

Troubleshooting_Workflow start Start: Low Yield or Side Products in This compound Reaction check_reagents Check Reagent Quality (Amine, this compound, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents and Solvents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Base) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase Temperature - Prolong Reaction Time - Change Base/Solvent conditions_ok->optimize_conditions No monitor_reaction Monitor Reaction by TLC/LC-MS conditions_ok->monitor_reaction Yes optimize_conditions->monitor_reaction workup Perform Aqueous Workup monitor_reaction->workup purification Purify Product (Crystallization or Chromatography) workup->purification end Pure Product Obtained purification->end

Caption: A troubleshooting workflow for this compound reactions.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack MTC Ts-NH-COOMe (this compound) MTC->Intermediate Urea R-NH-CO-NH-Ts (N-Tosyl Urea) Intermediate->Urea Elimination of Methanol Methanol MeOH (Methanol)

Caption: Generalized reaction mechanism for urea synthesis.

References

optimization of reaction time and temperature for tosylcarbamate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction time and temperature for the formation of tosylcarbamates. Tosylcarbamates are valuable intermediates in organic synthesis, and achieving high yield and purity is crucial for successful downstream applications. This guide offers troubleshooting advice and answers to frequently asked questions in a user-friendly format.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of tosylcarbamates, with a focus on the impact of reaction time and temperature.

Q1: Low or no product yield is observed. What are the likely causes related to temperature and time?

A1: Low or no yield in tosylcarbamate synthesis can often be attributed to suboptimal reaction conditions.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. For less reactive alcohols, a short reaction time, such as 30 minutes, may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Temperature is Too Low: While starting the reaction at a low temperature (e.g., 0 °C) is often recommended to control the initial exotherm, some alcohol-isocyanate reactions require more thermal energy to proceed at a reasonable rate. If the reaction is sluggish at low temperatures, a gradual increase to room temperature or gentle heating may be necessary.

  • Reagent Degradation: Tosyl isocyanate is sensitive to moisture. Ensure all reagents and solvents are anhydrous. If the reaction is run for an excessively long time at elevated temperatures, degradation of the starting materials or the product can occur.[1]

Q2: The reaction is messy, with multiple side products observed on TLC/LC-MS. How can temperature and time be adjusted to improve purity?

A2: The formation of byproducts is a common issue that can often be mitigated by carefully controlling the reaction parameters.

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions.[2] For instance, the formation of allophanates (from the reaction of the tosylcarbamate product with another molecule of tosyl isocyanate) can be favored at higher temperatures. Running the reaction at 0 °C or room temperature is generally preferred.

  • Prolonged Reaction Time: While a sufficient reaction time is necessary for completion, excessively long reaction times can lead to the formation of degradation products or other side products.[3] Once the starting material is consumed (as monitored by TLC/LC-MS), it is advisable to proceed with the work-up to avoid potential product degradation.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of tosyl isocyanate to form p-toluenesulfonamide, which can then react with another molecule of tosyl isocyanate to form a symmetrical urea derivative. This side reaction can be minimized by using anhydrous conditions.

Illustrative Data: Effect of Temperature on Tosylcarbamate Formation

The following table provides an illustrative example of how reaction temperature can influence the yield and purity of a typical tosylcarbamate synthesis from a primary alcohol and tosyl isocyanate. Note that optimal conditions will vary depending on the specific substrates.

Temperature (°C)Reaction Time (hours)Typical Yield (%)Purity (%)Observations
0485-95>98Slower reaction rate, minimal side products. Ideal for controlling exotherm.
25 (Room Temp)290-9895-98Faster reaction rate, slight increase in minor byproducts may be observed.
50170-85<90Significant increase in side products (e.g., allophanates, ureas). Potential for product degradation.

Illustrative Data: Effect of Reaction Time on Tosylcarbamate Formation at Room Temperature (25°C)

This table illustrates the general trend of product formation and purity over time for a typical reaction.

Reaction Time (hours)Typical Yield (%)Purity (%)Observations
0.560-70>99Incomplete conversion of starting materials.
290-9895-98Reaction nearing completion. Optimal time for many primary and secondary alcohols.
1285-9590-95Potential for slight product degradation or formation of minor byproducts over extended periods.
24<85<90Increased likelihood of product degradation and side reactions.

Frequently Asked Questions (FAQs)

Q3: What is the ideal starting temperature for the reaction of an alcohol with tosyl isocyanate?

A3: It is generally recommended to start the reaction at 0 °C, especially when adding the tosyl isocyanate to the alcohol solution. This helps to control the initial exothermic reaction and minimize the formation of side products. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q4: How long should a typical tosylcarbamate formation reaction be run?

A4: The optimal reaction time depends on the reactivity of the alcohol. For primary and secondary alcohols, the reaction is often complete within 30 minutes to a few hours at room temperature. For more sterically hindered or less reactive alcohols, longer reaction times (e.g., overnight) may be necessary. It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.

Q5: Can heating the reaction improve the yield?

A5: While gentle heating can sometimes be used to drive a sluggish reaction to completion, it often leads to a decrease in purity due to the formation of side products or thermal degradation of the carbamate.[1][2] Optimization should first focus on other parameters like reaction time, solvent, and catalyst (if applicable) before resorting to elevated temperatures.

Q6: What are the common byproducts to look out for when optimizing for purity?

A6: Besides unreacted starting materials, common byproducts include:

  • Symmetrical ureas: Formed from the reaction of p-toluenesulfonamide (from hydrolysis of tosyl isocyanate) with another molecule of tosyl isocyanate.

  • Allophanates: Formed from the reaction of the tosylcarbamate product with another equivalent of tosyl isocyanate.

  • Products of thermal degradation: If the reaction is heated, the tosylcarbamate can decompose.[1]

Experimental Protocols

General Protocol for the Synthesis of Tosylcarbamate

This protocol provides a general starting point for the synthesis of tosylcarbamates from an alcohol and tosyl isocyanate. Optimization of temperature and time will be necessary for specific substrates.

Materials:

  • Alcohol (1.0 eq)

  • Tosyl isocyanate (1.05 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add tosyl isocyanate (1.05 - 1.2 eq) dropwise to the stirred alcohol solution over a period of 10-15 minutes.

  • After the addition is complete, continue to stir the reaction at 0 °C or allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Once the starting alcohol has been consumed, the reaction is considered complete.

  • Quench the reaction by adding a small amount of methanol to consume any excess tosyl isocyanate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Flame-Dried Glassware under Inert Gas prep_reagents->setup_reaction dissolve_alcohol Dissolve Alcohol in Anhydrous Solvent setup_reaction->dissolve_alcohol cool_reaction Cool to 0 °C dissolve_alcohol->cool_reaction add_isocyanate Slowly Add Tosyl Isocyanate cool_reaction->add_isocyanate stir_reaction Stir at 0 °C or Warm to Room Temp add_isocyanate->stir_reaction monitor_tlc Monitor by TLC/LC-MS stir_reaction->monitor_tlc quench_reaction Quench Excess Isocyanate monitor_tlc->quench_reaction Reaction Complete remove_solvent Solvent Removal quench_reaction->remove_solvent purify_product Purification remove_solvent->purify_product

Caption: Experimental workflow for tosylcarbamate synthesis.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions alcohol R-OH (Alcohol) tosylcarbamate R-O-C(=O)NH-Ts (Tosylcarbamate) alcohol->tosylcarbamate tosyl_isocyanate Ts-N=C=O (Tosyl Isocyanate) tosyl_isocyanate->tosylcarbamate hydrolysis_product Ts-NH₂ + CO₂ tosyl_isocyanate->hydrolysis_product Hydrolysis symmetrical_urea Ts-NH-C(=O)NH-Ts (Symmetrical Urea) tosyl_isocyanate->symmetrical_urea + Ts-N=C=O water H₂O (Moisture) water->hydrolysis_product hydrolysis_product->symmetrical_urea

Caption: Tosylcarbamate formation and a common side reaction pathway.

References

Technical Support Center: Purification of Methyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl tosylcarbamate reactions. Our goal is to help you identify and resolve common purity-related issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most common impurities are typically unreacted starting materials, such as p-toluenesulfonamide and residual methyl chloroformate. Side products from competing reactions can also be present. Depending on the reaction conditions, hydrolysis of the methyl ester or the carbamate can lead to the formation of N-(p-toluenesulfonyl)carbamic acid or p-toluenesulfonamide, respectively.[1][2][3][4]

Q2: How can I effectively remove unreacted p-toluenesulfonamide?

A2: Unreacted p-toluenesulfonamide can often be removed by washing the organic reaction mixture with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. However, care must be taken as basic conditions can promote the hydrolysis of the desired product.[4] For more stubborn cases, silica gel column chromatography is a highly effective method.[1]

Q3: My purified this compound appears as an oil instead of a white solid. What should I do?

A3: The phenomenon of a compound separating as an oil during crystallization is known as "oiling out".[5] This can be caused by the presence of impurities that depress the melting point or by the solution being too concentrated, leading to precipitation above the compound's melting point. Refer to the troubleshooting guide below for detailed steps on how to address this issue.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of this compound.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment by integrating the signals of the product against those of known impurities or an internal standard.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization, to identify and quantify volatile impurities.[9]

Troubleshooting Guides

Issue: Product "Oiling Out" During Crystallization

This guide provides a step-by-step approach to troubleshoot the issue of your this compound product separating as an oil during the crystallization process.[5][10]

G start Product 'Oiling Out' check_concentration Is the solution too concentrated? start->check_concentration add_solvent Add a small amount of hot solvent to redissolve the oil. check_concentration->add_solvent Yes check_impurities Are significant impurities present? check_concentration->check_impurities No slow_cool Allow the solution to cool slowly to room temperature, then place in an ice bath. add_solvent->slow_cool success Crystalline product obtained slow_cool->success charcoal Perform a hot filtration with activated charcoal to remove colored impurities. check_impurities->charcoal Yes seed_crystal Introduce a seed crystal to induce crystallization. check_impurities->seed_crystal No charcoal->slow_cool change_solvent Attempt crystallization from a different solvent system. seed_crystal->change_solvent No crystals form seed_crystal->success change_solvent->success failure Issue persists change_solvent->failure

Caption: Troubleshooting workflow for "oiling out".

Issue: Low Yield After Purification

A poor yield after purification can be frustrating. This guide outlines potential causes and solutions.[5]

Potential Cause Troubleshooting Step
Excessive Solvent Use During crystallization, use the minimum amount of hot solvent required to dissolve the crude product. After filtration, check the mother liquor for dissolved product by spotting a small amount on a watch glass and allowing the solvent to evaporate. If a significant residue remains, concentrate the mother liquor and attempt a second crystallization.
Incomplete Reaction Before purification, analyze the crude reaction mixture (e.g., by TLC or crude NMR) to ensure the reaction has gone to completion. If starting material is still present, consider extending the reaction time or optimizing reaction conditions.
Product Loss During Workup Minimize the number of transfer steps. Ensure that the pH of aqueous washes is appropriate to prevent hydrolysis of the product. Back-extract aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Decomposition on Silica Gel This compound may be sensitive to the acidic nature of standard silica gel. If you suspect decomposition, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative purification method like recrystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.[1]

G start Crude Reaction Mixture concentrate Concentrate under reduced pressure. start->concentrate prepare_column Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane). concentrate->prepare_column load_sample Adsorb the crude residue onto a small amount of silica gel and load it onto the column. prepare_column->load_sample elute Elute the column with a solvent gradient (e.g., increasing percentage of ethyl acetate in hexane). load_sample->elute collect_fractions Collect fractions and monitor by TLC. elute->collect_fractions combine_fractions Combine fractions containing the pure product. collect_fractions->combine_fractions remove_solvent Remove solvent under reduced pressure. combine_fractions->remove_solvent end Pure this compound remove_solvent->end

Caption: Workflow for chromatographic purification.

Detailed Steps:

  • Preparation of the Crude Sample: After the aqueous workup, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds from the column.[6]

  • Fraction Collection and Analysis: Collect the eluate in a series of fractions. Spot each fraction on a Thin Layer Chromatography (TLC) plate and visualize the spots (e.g., using a UV lamp) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.[11]

Detailed Steps:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common system is ethyl acetate and hexane.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Add the anti-solvent (e.g., hexane) portion-wise until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again.[11]

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Potential Side Reactions

Understanding potential side reactions is crucial for minimizing the formation of impurities. The primary side reaction of concern is hydrolysis, which can occur under either acidic or basic conditions present during the reaction or workup.

G MTC This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) MTC->Hydrolysis CarbamicAcid N-(p-Toluenesulfonyl)carbamic Acid Hydrolysis->CarbamicAcid Ester cleavage PTSA p-Toluenesulfonamide Hydrolysis->PTSA Carbamate cleavage

Caption: Potential hydrolysis side reactions.

To mitigate these side reactions, it is important to use anhydrous reaction conditions and to carefully control the pH during the aqueous workup. Exposure to strong acids or bases for prolonged periods should be avoided.[4][12][13]

References

Navigating N-Alkylation: A Technical Guide to Preventing Over-Alkylation with Methyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of over-alkylation in chemical synthesis, with a specific focus on the use of methyl tosylcarbamate and related reagents. Our resources are designed to offer direct, actionable solutions to issues encountered during experimental procedures.

Introduction to the Over-Alkylation Challenge

Over-alkylation is a frequent and problematic side reaction in the synthesis of primary and secondary amines, leading to the formation of undesired di- and tri-alkylated products, as well as quaternary ammonium salts. This not only reduces the yield of the target molecule but also complicates purification processes. The nucleophilicity of the amine product is often higher than that of the starting material, making it more reactive towards the alkylating agent and thus promoting subsequent alkylation events. Careful control of reaction conditions is paramount to achieving selective mono-alkylation.

Core Concepts in Preventing Over-Alkylation

Several key strategies can be employed to minimize or prevent over-alkylation:

  • Stoichiometry Control: Precise control over the molar ratio of the amine to the alkylating agent is critical. Using a 1:1 stoichiometry or a slight excess of the amine can favor mono-alkylation.

  • Slow Addition of Alkylating Agent: The gradual introduction of the alkylating agent into the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of multiple alkylations.

  • Temperature Regulation: Lowering the reaction temperature can help to improve selectivity by slowing down the rate of the subsequent alkylation reactions.

  • Choice of Solvent and Base: The reaction medium plays a significant role. Polar aprotic solvents are generally preferred for SN2 reactions. The choice of a suitable, non-nucleophilic base is also crucial to deprotonate the amine without interfering with the alkylation process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during N-alkylation reactions and offers targeted solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield of Mono-Alkylated Product 1. Incomplete reaction. 2. Ineffective base. 3. Poor nucleophilicity of the amine. 4. Inappropriate solvent.1. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or moderately increasing the temperature. 2. Switch to a stronger, non-nucleophilic base such as DBU or a cesium-based reagent. Ensure the base is soluble in the reaction solvent. 3. For sterically hindered amines, consider alternative synthetic routes like reductive amination. 4. Use a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction.
Formation of Multiple Products (Di-alkylation, Tri-alkylation) 1. High reactivity of the mono-alkylated product. 2. Incorrect stoichiometry. 3. Rapid addition of the alkylating agent.1. Lower the reaction temperature. 2. Carefully control the stoichiometry to a 1:1 ratio of amine to alkylating agent. 3. Add the alkylating agent dropwise or via a syringe pump over an extended period.
Formation of Quaternary Ammonium Salt Excessive alkylation due to high reactivity of the tertiary amine product.This is a common issue, especially with highly reactive alkylating agents. Consider using a less reactive alkylating agent or employing a protective group strategy. The Eschweiler-Clarke reaction is a classic method for selective methylation to the tertiary amine without forming the quaternary salt.
Side Reactions (e.g., Elimination) The use of secondary or tertiary alkyl halides as alkylating agents can lead to competing E2 elimination reactions under basic conditions.Whenever possible, use primary alkyl halides. If a secondary or tertiary alkyl group is required, alternative synthetic methods should be explored.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-methylation of a primary amine?

A1: A highly effective strategy to prevent over-methylation is the in-situ formation of an imine. The primary amine is first condensed with benzaldehyde to form an N-benzylidene imine. This intermediate is then methylated with an agent like methyl tosylate. The resulting iminium salt is subsequently hydrolyzed to yield the mono-methylated secondary amine and benzaldehyde. This method is advantageous because the imine nitrogen is less nucleophilic than the resulting secondary amine, and the iminium salt cannot undergo further methylation.

Q2: What is the role of the tosyl group in this compound?

A2: The tosyl (p-toluenesulfonyl) group is a good leaving group, which can facilitate the transfer of the methyl group to a nucleophile. Carbamates can also serve as protecting groups for amines. In some contexts, the entire this compound moiety might be involved in more complex transformations rather than acting as a simple methylating agent.

Q3: Are there alternative, greener methylating agents?

A3: Yes, there is a growing interest in using more environmentally friendly methylating agents. Dimethyl carbonate (DMC) is considered a green reagent and can be used for selective N-methylation, often with the help of a catalyst. Other alternatives include methanol in the presence of a suitable catalyst.

Q4: Can computational tools help in predicting the outcome of an alkylation reaction?

A4: While not a substitute for experimental work, computational chemistry can be a valuable tool. Quantum mechanical calculations can help to predict the relative nucleophilicity of the starting amine and the mono-alkylated product, providing insights into the likelihood of over-alkylation. This can aid in the rational selection of reaction conditions.

Experimental Protocols

Selective Mono-methylation of a Primary Amine via an Imine Intermediate[2]

This protocol is adapted from a procedure demonstrated to be effective for the selective mono-methylation of primary amines using methyl tosylate, a related methylating agent.

Step 1: Formation of the N-benzylidene imine

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the primary amine (1.0 eq.) in toluene.

  • Add benzaldehyde (1.25 eq.).

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of imine formation.

  • Cool the reaction mixture to room temperature.

Step 2: Methylation of the Imine

  • Replace the Dean-Stark trap with a condenser.

  • Add a solution of methyl tosylate (1.05 eq.) in toluene dropwise to the reaction mixture.

  • Gently heat the mixture to reflux. The reaction progress can be monitored by the separation of an oil, which may crystallize upon cooling. The reaction is typically continued for several hours.

Step 3: Hydrolysis of the Iminium Salt

  • After cooling the reaction mixture, add water and heat to approximately 80°C for 30 minutes to hydrolyze the iminium salt.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the aqueous and organic layers. Wash the organic layer with water.

  • Combine the aqueous layers and wash with a non-polar organic solvent (e.g., dichloromethane) to remove benzaldehyde and other non-polar impurities.

  • Basify the aqueous layer with a strong base (e.g., concentrated KOH) to a high pH.

  • Extract the liberated secondary amine with a suitable organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mono-methylated amine.

  • Purify the product as necessary, typically by distillation or column chromatography.

Visualizing Reaction Pathways

To aid in understanding the processes involved, the following diagrams illustrate the key reaction pathways.

over_alkylation_pathway Primary Amine (R-NH₂) Primary Amine (R-NH₂) Secondary Amine (R-NHCH₃) Secondary Amine (R-NHCH₃) Primary Amine (R-NH₂)->Secondary Amine (R-NHCH₃) + CH₃X Tertiary Amine (R-N(CH₃)₂) Tertiary Amine (R-N(CH₃)₂) Secondary Amine (R-NHCH₃)->Tertiary Amine (R-N(CH₃)₂) + CH₃X Quaternary Ammonium Salt ([R-N(CH₃)₃]⁺X⁻) Quaternary Ammonium Salt ([R-N(CH₃)₃]⁺X⁻) Tertiary Amine (R-N(CH₃)₂)->Quaternary Ammonium Salt ([R-N(CH₃)₃]⁺X⁻) + CH₃X

Figure 1: General pathway of over-alkylation of a primary amine.

selective_mono_methylation_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Hydrolysis Primary Amine Primary Amine Imine Imine Primary Amine->Imine + Benzaldehyde, Toluene, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Imine Iminium Salt Iminium Salt Imine->Iminium Salt + Methyl Tosylate Methyl Tosylate Methyl Tosylate Mono-methylated Amine Mono-methylated Amine Iminium Salt->Mono-methylated Amine + H₂O, Heat

Figure 2: Workflow for selective mono-methylation via an imine intermediate.

Technical Support Center: Deprotection of Methyl Tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of methyl tosylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of this protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in deprotecting this compound?

The primary challenge in cleaving the this compound group lies in the stability of the carbamate and the tosyl functionalities. Traditional methods often require harsh acidic or basic conditions, or strong reducing agents, which may not be compatible with sensitive functional groups present in complex molecules. Key challenges include:

  • Harsh reaction conditions: Strong acids (e.g., TFA, HBr/AcOH) or bases can lead to the degradation of other functional groups or racemization of stereocenters.

  • Reductive cleavage limitations: While effective for the tosyl group, reductive methods may also reduce other functionalities in the molecule, such as alkenes, alkynes, or nitro groups.

  • Low yields: Incomplete deprotection or the formation of side products can lead to low yields of the desired amine.

  • Substrate-degradation: The substrate itself may not be stable to the required deprotection conditions.

Q2: What are the most common methods for deprotecting this compound?

The most common approaches for the deprotection of this compound fall into three main categories:

  • Nucleophilic Cleavage: This method offers a milder alternative to traditional approaches. A notable example is the use of 2-mercaptoethanol in the presence of a base.

  • Acidic Hydrolysis: This involves treating the protected amine with a strong acid to hydrolyze the carbamate.

  • Reductive Cleavage: This method targets the tosyl group, leading to the cleavage of the N-S bond.

Q3: When should I choose one deprotection method over another?

The choice of deprotection method depends heavily on the stability of your substrate and the other functional groups present.

  • For substrates with acid- or reduction-sensitive functional groups: Nucleophilic cleavage with a reagent like 2-mercaptoethanol is often the best choice due to its mild and selective nature.

  • For robust molecules without acid-labile groups: Acidic hydrolysis can be a straightforward and effective method.

  • When other reducible groups are absent: Reductive cleavage can be a high-yielding option.

Q4: My deprotection reaction is not going to completion. What can I do?

If your deprotection is incomplete, consider the following:

  • Increase reaction time and/or temperature: For some substrates, longer reaction times or higher temperatures may be necessary to drive the reaction to completion.

  • Increase reagent equivalents: Adding more of the deprotection reagent can sometimes improve yields.

  • Change the solvent: Solvent polarity can influence reaction rates. Experiment with different solvents if possible.

  • Switch to a different deprotection method: If one method is consistently failing, your substrate may not be compatible with those conditions. Refer to the troubleshooting guide below for alternative strategies.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the deprotection of this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Deprotection of this compound issue Identify the Issue start->issue no_reaction No or Low Conversion issue->no_reaction Incomplete Reaction side_products Formation of Side Products issue->side_products Impure Product degradation Substrate Degradation issue->degradation Loss of Material solution_no_reaction Troubleshooting Steps: - Increase temperature/time - Increase reagent equivalents - Change solvent - Consider a harsher method no_reaction->solution_no_reaction solution_side_products Troubleshooting Steps: - Lower temperature - Use a more selective reagent - Check for air/moisture sensitivity - Purify starting material side_products->solution_side_products solution_degradation Troubleshooting Steps: - Switch to a milder method - Decrease reaction temperature - Use a scavenger (if applicable) - Check pH stability of substrate degradation->solution_degradation end Successful Deprotection solution_no_reaction->end solution_side_products->end solution_degradation->end

Caption: A logical workflow for troubleshooting common issues in this compound deprotection.

Data Summary: Comparison of Deprotection Methods

The following table summarizes common deprotection methods for carbamates and tosylamides. Note that yields are highly substrate-dependent, and the conditions provided are a general starting point.

Deprotection MethodReagents and ConditionsAdvantagesDisadvantages
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24 hMild conditions, good functional group toleranceLonger reaction times, potential for thiol-related side reactions
Acidic Hydrolysis Trifluoroacetic acid (TFA) in Dichloromethane (DCM), room temperatureFast reaction, simple workupHarsh conditions, not suitable for acid-sensitive substrates
Reductive Cleavage Mg, MeOH, refluxEffective for N-S bond cleavage, relatively inexpensiveCan reduce other functional groups, requires anhydrous conditions
Reductive Cleavage Sodium amalgam (Na(Hg))Powerful reducing agentToxicity of mercury, requires careful handling and disposal
Reductive Cleavage Low-valent titanium (e.g., from TiCl₄/Mg)Can be effective for stubborn tosyl groupsReagent preparation can be complex, air and moisture sensitive

Experimental Protocols

Protocol 1: Nucleophilic Deprotection with 2-Mercaptoethanol

This protocol is adapted from Scattolin, T., et al., Org. Lett. 2022, 24, 3736-3740.

Materials:

  • This compound-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the this compound-protected amine (1 equiv) and potassium phosphate tribasic (4 equiv).

  • Add anhydrous DMAc to achieve a concentration of 0.25 M with respect to the substrate.

  • Purge the suspension with nitrogen gas for 5-10 minutes.

  • Add 2-mercaptoethanol (2 equiv) via syringe.

  • Stir the reaction mixture at 75 °C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or HPLC to afford the deprotected amine.

Diagram: Nucleophilic Deprotection Workflow

nucleophilic_deprotection start Start combine_reagents Combine Substrate, K₃PO₄, and DMAc start->combine_reagents purge Purge with N₂ combine_reagents->purge add_thiol Add 2-Mercaptoethanol purge->add_thiol heat Heat to 75 °C for 24h add_thiol->heat workup Aqueous Workup and Extraction heat->workup purify Purification workup->purify end Deprotected Amine purify->end

Caption: Experimental workflow for the nucleophilic deprotection of this compound.

Protocol 2: General Procedure for Acidic Deprotection

Materials:

  • This compound-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound-protected amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: General Procedure for Reductive Cleavage with Mg/MeOH

Materials:

  • This compound-protected amine

  • Magnesium (Mg) turnings

  • Methanol (MeOH), anhydrous

Procedure:

  • To a flask containing the this compound-protected amine, add anhydrous methanol.

  • Add magnesium turnings (excess, e.g., 10-20 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water or dilute HCl.

  • Filter the mixture to remove magnesium salts.

  • Concentrate the filtrate to remove methanol.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the product.

Technical Support Center: Scaling Up Methyl Tosylcarbamate Synthesis for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of methyl tosylcarbamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent method for industrial-scale synthesis is the reaction of p-toluenesulfonamide with methyl chloroformate in the presence of a base.[1] This method is often preferred due to the availability and cost-effectiveness of the starting materials. Another viable route, particularly where avoiding chloroformates is a priority, involves the reaction of p-toluenesulfonyl isocyanate with methanol. However, handling isocyanates on a large scale requires stringent safety protocols due to their toxicity and reactivity.[2]

Q2: What are the critical safety precautions to consider during the industrial synthesis of this compound?

A2: Key safety considerations include:

  • Handling of Raw Materials: p-Toluenesulfonyl chloride and methyl chloroformate are corrosive and lachrymatory. Operations should be conducted in well-ventilated areas, and personnel must use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.

  • Exothermic Reactions: The reaction to form this compound can be exothermic.[3] On a large scale, this requires robust temperature control systems to prevent thermal runaway. Gradual addition of reagents and efficient heat exchange are crucial.

  • Solvent Handling: The use of flammable organic solvents necessitates adherence to all relevant fire safety regulations, including proper grounding of equipment to prevent static discharge.

  • Waste Disposal: A clear protocol for the neutralization and disposal of acidic or basic waste streams must be in place.

Q3: What are the typical impurities encountered during the large-scale synthesis of this compound?

A3: Common impurities can include unreacted p-toluenesulfonamide, residual base (e.g., triethylamine hydrochloride), and byproducts from side reactions. If the reaction temperature is not well-controlled, or if there is moisture present, the formation of N,N'-bis(p-toluenesulfonyl)urea can occur, especially if an isocyanate intermediate is formed.[4]

Q4: What are the recommended analytical methods for monitoring reaction progress and ensuring final product purity on an industrial scale?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the consumption of starting materials and the formation of this compound. For final product purity analysis, HPLC with UV detection is standard.[5] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, potentially after derivatization, to detect and quantify volatile impurities.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or No Product Formation 1. Inactive or insufficient base. 2. Low-quality or wet starting materials/solvents. 3. Reaction temperature is too low.1. Verify the activity and quantity of the base. 2. Ensure all starting materials and solvents are dry and of high purity.[4] 3. Gradually increase the reaction temperature, monitoring for side product formation.
Formation of Significant Side Products (e.g., ureas) 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high, leading to the formation of isocyanate intermediates. 3. Incorrect stoichiometry of reactants.1. Ensure anhydrous conditions throughout the process.[2] 2. Lower the reaction temperature to minimize side reactions.[4] 3. Carefully control the stoichiometry, particularly of the methyl chloroformate.
Product Purity Issues After Work-up 1. Incomplete reaction. 2. Inefficient extraction or washing steps. 3. Co-precipitation of impurities during crystallization.1. Monitor the reaction to completion using HPLC. 2. Optimize the work-up procedure, including the choice of extraction solvents and the number of washes. 3. Screen different solvent systems for recrystallization to improve selectivity.
Scale-Up Issues (e.g., poor mixing, exotherms) 1. Inefficient heat transfer in a larger reactor. 2. Inadequate agitation for a larger volume. 3. Challenges with solids handling (e.g., p-toluenesulfonamide).1. Ensure the reactor has adequate cooling capacity. Consider adding reagents portion-wise to control any exotherm.[3] 2. Use an appropriate impeller and agitation speed for the reactor size and reaction mixture viscosity. 3. Develop a robust protocol for charging solids and for filtering and drying the final product.
Discoloration of the Reaction Mixture 1. Degradation of starting materials or product at high temperatures. 2. Presence of impurities in the starting materials.1. Reduce the reaction temperature. 2. Use high-purity starting materials.

Data Presentation

Table 1: Representative Process Parameters for this compound Synthesis at Different Scales

Parameter Laboratory Scale (1 L) Pilot Plant Scale (100 L) Industrial Scale (1000 L)
p-Toluenesulfonamide (kg) 0.17117.1171
Methyl Chloroformate (kg) 0.10410.4104
Base (e.g., Triethylamine) (kg) 0.11111.1111
Solvent (e.g., Dichloromethane) (L) 0.550500
Reaction Temperature (°C) 0 - 250 - 25 (with controlled addition)0 - 25 (with efficient cooling)
Reaction Time (hours) 2 - 44 - 66 - 8
Typical Yield (%) 90 - 9585 - 9080 - 88
Typical Purity (by HPLC) (%) >98>98>97
Primary Purification Method Recrystallization/Column ChromatographyRecrystallizationRecrystallization/Filtration

Note: This data is illustrative and may vary depending on the specific process and equipment used.

Experimental Protocols

Key Experiment: Synthesis of this compound from p-Toluenesulfonamide and Methyl Chloroformate

Objective: To synthesize this compound in high yield and purity.

Materials:

  • p-Toluenesulfonamide

  • Methyl chloroformate

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge p-toluenesulfonamide and anhydrous dichloromethane.

  • Base Addition: Cool the stirred suspension to 0 °C using a circulating chiller. Slowly add triethylamine via the addition funnel, maintaining the internal temperature below 5 °C.

  • Reagent Addition: Once the base addition is complete, add methyl chloroformate dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly quench the reaction by adding water, keeping the temperature below 20 °C.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).

    • Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start charge_reagents Charge p-Toluenesulfonamide and Dichloromethane start->charge_reagents cool_mixture Cool to 0°C charge_reagents->cool_mixture add_base Add Triethylamine cool_mixture->add_base add_chloroformate Add Methyl Chloroformate add_base->add_chloroformate react Stir at Room Temperature add_chloroformate->react monitor Monitor by HPLC react->monitor quench Quench with Water monitor->quench separate Separate Layers quench->separate wash Aqueous Washes separate->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize dry_product Dry Final Product recrystallize->dry_product end End dry_product->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_tree cluster_investigation Initial Investigation cluster_solutions_reaction Solutions for Incomplete Reaction cluster_solutions_impurities Solutions for Impurities cluster_purification Purification Issues start Low Yield or Purity Issue check_reaction Reaction Incomplete? start->check_reaction check_impurities Side Products Observed? check_reaction->check_impurities No increase_time Increase Reaction Time check_reaction->increase_time Yes increase_temp Increase Temperature check_reaction->increase_temp Yes check_reagents Check Reagent Quality check_reaction->check_reagents Yes anhydrous Ensure Anhydrous Conditions check_impurities->anhydrous Yes lower_temp Lower Reaction Temperature check_impurities->lower_temp Yes optimize_stoichiometry Optimize Stoichiometry check_impurities->optimize_stoichiometry Yes purification_issue Purity Still Low? check_impurities->purification_issue No increase_time->purification_issue increase_temp->purification_issue check_reagents->purification_issue anhydrous->purification_issue lower_temp->purification_issue optimize_stoichiometry->purification_issue optimize_cryst Optimize Recrystallization purification_issue->optimize_cryst Yes alt_purification Consider Alternative Purification purification_issue->alt_purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

stability issues of methyl tosylcarbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of methyl tosylcarbamate during storage and experimentation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated area.[1][2] While it is generally stable at room temperature, it is always best to consult the product label for any specific temperature recommendations.[1][3]

Q2: I've noticed a change in the appearance of my stored this compound. What could this indicate?

A2: A change in color (e.g., from white/off-white to yellow) or physical state (e.g., clumping) could be an indication of degradation. The presence of a faint amine-like odor might also suggest decomposition. If you observe any of these changes, it is recommended to verify the purity of the material before use.

Q3: My reaction yield is lower than expected when using this compound from a previously opened bottle. Could this be a stability issue?

A3: Yes, lower than expected reaction yields can be a sign of degradation. This compound can be susceptible to hydrolysis, especially if exposed to moisture or basic conditions. This would reduce the amount of active starting material and impact your reaction's outcome. It is advisable to use freshly opened material or to re-analyze the purity of the stored compound if you suspect degradation.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathway for this compound is hydrolysis of the carbamate bond. This can be catalyzed by acidic or, more significantly, basic conditions.[1] This hydrolysis would likely lead to the formation of p-toluenesulfonamide and methyl carbamate, which itself can further degrade.

Q5: Are there any substances that are incompatible with this compound?

A5: Yes, this compound should not be stored or used with strong oxidizing agents or strong bases, as these can promote its decomposition.[2]

Quantitative Data Summary

Currently, specific public data on the degradation kinetics of this compound is limited. However, for carbamates in general, stability is highly dependent on pH and temperature. The table below provides a general overview of conditions that can affect carbamate stability based on forced degradation studies of similar compounds.

Stress ConditionTypical Reagents and ConditionsPotential Outcome for this compound
Acidic Hydrolysis 0.1 M HCl, heatedPotential for slow hydrolysis of the carbamate linkage.
Basic Hydrolysis 0.1 M NaOH, room temperatureRapid hydrolysis of the carbamate linkage is expected.[1]
Oxidation 3% H₂O₂, room temperaturePotential for oxidation, though the primary susceptibility is hydrolysis.
Thermal Degradation Dry heat (e.g., 60-80°C)May lead to decomposition, potentially emitting toxic fumes at high temperatures.[4]
Photodegradation Exposure to UV lightSome carbamates are light-sensitive; storage in light-resistant containers is recommended.

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for this compound and p-toluenesulfonamide (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 30% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The appearance of a peak corresponding to the retention time of a p-toluenesulfonamide standard would be a strong indicator of hydrolysis.

Visualizations

troubleshooting_workflow start Suspected Stability Issue (e.g., low yield, appearance change) check_storage Verify Storage Conditions (Tightly sealed, dry) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Practices improper_storage->correct_storage Yes analyze_purity Analyze Purity (e.g., HPLC) improper_storage->analyze_purity No correct_storage->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok use_material Proceed with Experiment purity_ok->use_material Yes discard_material Discard and Use New Batch purity_ok->discard_material No

Caption: Troubleshooting workflow for suspected stability issues.

Caption: Plausible hydrolysis degradation pathway of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Amine Protection: Methyl Tosylcarbamate vs. Benzyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the selection of an appropriate amine protecting group is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of two carbamate-based protecting groups: the well-established benzyl carbamate (Cbz) and the less ubiquitous methyl tosylcarbamate.

This report details the performance of each protecting group, supported by experimental data on their installation and removal. We present quantitative data in structured tables, provide detailed experimental protocols for key reactions, and utilize visualizations to clarify reaction pathways and experimental workflows.

At a Glance: Key Properties and Performance

FeatureThis compoundBenzyl Carbamate (Cbz)
Protecting Group N-Tosyl-N-methylcarbamoylBenzyloxycarbonyl
Common Reagent This compoundBenzyl chloroformate (Cbz-Cl)
Typical Protection Yield Moderate to HighHigh to Excellent
Stability Generally stableStable to a wide range of conditions
Primary Deprotection Nucleophilic cleavageCatalytic Hydrogenolysis
Orthogonality Orthogonal to acid-labile and some hydrogenation-sensitive groups.Orthogonal to many acid- and base-labile groups.

Installation of Protecting Groups: A Tale of Two Carbamates

The introduction of both this compound and benzyl carbamate onto an amine typically proceeds via nucleophilic attack of the amine on the respective carbamoylating agent.

Benzyl carbamate (Cbz) is most commonly introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. A variety of bases and solvent systems can be employed, leading to high yields with a broad range of amine substrates.[1]

This compound , on the other hand, can be used to introduce the N-tosyl methyl carbamate group. While less documented, this protection can be achieved under relatively mild conditions.

Comparative Data: Protection of Amines
EntryAmine SubstrateProtecting GroupReagents & ConditionsYield (%)Reference
1AnilineCbzCbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 20h90[1]
2BenzylamineCbzCbz-Cl, H₂O, rt98[2]
3PiperidineCbzCbz-Cl, H₂O, rt99[2]
4Various AminesMethyl CarbamateN-tosylhydrazones, CO₂ (1 atm), rtModerate to High[2]

Deprotection Strategies: Reclaiming the Amine

The true utility of a protecting group lies in its facile and selective removal under conditions that leave the rest of the molecule intact. Here, this compound and benzyl carbamate offer distinct and often orthogonal deprotection pathways.

Benzyl Carbamate (Cbz): The most prevalent and often preferred method for Cbz group removal is catalytic hydrogenolysis .[1] This mild technique utilizes a palladium catalyst and a hydrogen source to cleave the benzyl C-O bond, liberating the free amine, toluene, and carbon dioxide.[1] For substrates sensitive to hydrogenation, acidic conditions can be employed.[3]

This compound: The deprotection of N-tosyl carbamates often requires nucleophilic attack. A notable method involves the use of 2-mercaptoethanol in the presence of a base, which can cleave both Cbz and methyl carbamates, providing a useful comparison point.[4][5] This method is particularly advantageous for substrates bearing functionalities sensitive to traditional hydrogenolysis or strong acid-mediated deprotection conditions.[4]

Comparative Data: Deprotection of Protected Amines
EntryProtected AmineDeprotection MethodReagents & ConditionsYield (%)Reference
1N-Cbz-AmineHydrogenolysis5% Pd-C, H₂ (1 atm), MeOH, 60°C, 40h-[1]
2N-Cbz-AmineHydrogenolysis (Transfer)Pd/C, NaBH₄, MeOH, rt, 3-10 minHigh[3]
3Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate (Cbz)Nucleophilic Cleavage2-mercaptoethanol, K₃PO₄, DMAc, 75°C, 24h95[4]
4Methyl 4-(4-bromophenyl)piperazine-1-carboxylateNucleophilic Cleavage2-mercaptoethanol, K₃PO₄, DMAc, 75°C, 24h92[4]

Experimental Protocols

Protection of an Amine with Benzyl Carbamate (Cbz-Cl)

General Procedure: To a solution of the amine (1.0 equiv) in a 2:1 mixture of THF and water (or just water for water-soluble amines) is added sodium bicarbonate (2.0 equiv). The mixture is cooled to 0 °C, and benzyl chloroformate (1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 19 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the N-Cbz protected amine.[1][2]

Deprotection of a Cbz-Protected Amine via Hydrogenolysis

General Procedure: To a solution of the Cbz-protected amine in methanol, a catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction mixture is stirred under an atmosphere of hydrogen gas (typically 1 atm, balloon pressure) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.[1]

Nucleophilic Deprotection of Carbamate-Protected Amines

General Procedure: A suspension of the protected amine (1.0 equiv) and potassium phosphate tribasic (4.0 equiv) in N,N-dimethylacetamide (DMAc) is purged with nitrogen three times. 2-Mercaptoethanol (2.0 equiv) is then added, and the reaction mixture is stirred at 75 °C for 24 hours. After cooling to room temperature, the mixture is poured into water and extracted with dichloromethane. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or reverse-phase HPLC to afford the unprotected amine.[4]

Visualizing the Chemistry

To further clarify the chemical transformations and experimental workflows, the following diagrams are provided.

Protection_Mechanisms cluster_Cbz Benzyl Carbamate (Cbz) Protection cluster_MTC This compound Protection Amine_Cbz R-NH₂ Protected_Cbz R-NH-Cbz Amine_Cbz->Protected_Cbz Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Protected_Cbz Base_Cbz Base (e.g., NaHCO₃) Byproduct_Cbz Base·HCl Base_Cbz->Byproduct_Cbz Amine_MTC R-NH₂ Protected_MTC R-NH-CO-N(Ts)Me Amine_MTC->Protected_MTC Reaction MTC_reagent Ts-NH-CO₂Me MTC_reagent->Protected_MTC

Figure 1. General pathways for amine protection.

Deprotection_Pathways cluster_Cbz_deprotection Cbz Deprotection cluster_MTC_deprotection This compound Deprotection Protected_Amine Protected Amine (R-NH-PG) Cbz_Protected R-NH-Cbz MTC_Protected R-NH-CO-N(Ts)Me Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Hydrogenolysis Acidolysis Acidolysis (e.g., HBr/AcOH) Cbz_Protected->Acidolysis Deprotected_Amine_Cbz R-NH₂ Hydrogenolysis->Deprotected_Amine_Cbz Yields Amine Acidolysis->Deprotected_Amine_Cbz Yields Amine Nucleophilic_Cleavage Nucleophilic Cleavage (2-Mercaptoethanol, Base) MTC_Protected->Nucleophilic_Cleavage Deprotected_Amine_MTC R-NH₂ Nucleophilic_Cleavage->Deprotected_Amine_MTC Yields Amine Experimental_Workflow start Start | Amine Substrate protection Protection Step Reaction with Protecting Agent start->protection purification1 Purification Column Chromatography protection->purification1 protected_product Protected Amine purification1->protected_product further_reactions Further Synthetic Steps protected_product->further_reactions deprotection Deprotection Step Cleavage of Protecting Group further_reactions->deprotection purification2 Purification Extraction & Chromatography deprotection->purification2 final_product Final Product | Deprotected Amine purification2->final_product

References

A Comparative Guide to Monitoring Methyl Tosylcarbamate Reactions: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of methyl tosylcarbamate, effective reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by illustrative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific needs.

At a Glance: HPLC vs. TLC for Reaction Monitoring

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle High-pressure separation on a packed columnSeparation on a thin layer of adsorbent material on a plate
Quantitative Analysis Excellent, highly accurate and preciseSemi-quantitative at best, primarily qualitative
Sensitivity High to very high, depending on the detectorModerate
Resolution Excellent, capable of separating closely related compoundsGood, but generally lower than HPLC
Speed Slower per sample, but automatable for high throughputFaster for a single analysis, multiple samples can be run simultaneously
Cost High initial instrument cost, moderate running costsLow initial cost, very low running costs
Solvent Consumption HigherLower
Typical Application In-process control, final product analysis, impurity profilingRapid reaction progress checks, solvent system screening for column chromatography

Illustrative Performance Data

To compare the performance of HPLC and TLC in monitoring the synthesis of this compound from p-toluenesulfonamide and methyl chloroformate, a hypothetical reaction was monitored over a period of 4 hours. The results are summarized below.

Table 1: HPLC Analysis of this compound Synthesis

Time (hours)p-Toluenesulfonamide Peak Area (%)This compound Peak Area (%)Retention Time (min) - p-ToluenesulfonamideRetention Time (min) - this compound
010003.55.8
145.254.83.55.8
215.784.33.55.8
35.194.93.55.8
4<1>993.55.8

Table 2: TLC Analysis of this compound Synthesis

Time (hours)p-Toluenesulfonamide (Starting Material)This compound (Product)Rf Value - p-ToluenesulfonamideRf Value - this compound
0Present (strong spot)Absent0.350.60
1Present (diminished spot)Present (strong spot)0.350.60
2Present (faint spot)Present (strong spot)0.350.60
3Barely visiblePresent (strong spot)0.350.60
4AbsentPresent (strong spot)0.350.60

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of the reaction progress by separating the starting material, product, and any potential impurities, with their respective peak areas indicating their relative concentrations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Standard Preparation: Prepare standard solutions of p-toluenesulfonamide and purified this compound in methanol at a concentration of approximately 1 mg/mL.

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of methanol (e.g., 1 mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the prepared samples and standards into the HPLC system. Identify the peaks corresponding to the starting material and product based on the retention times obtained from the standards. The percentage conversion can be calculated from the peak areas.

Thin-Layer Chromatography (TLC)

TLC offers a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[1] It is particularly useful for quickly determining the presence or absence of the starting material.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (e.g., F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Reagents:

  • Ethyl acetate

  • Hexane

  • Methanol (for sample preparation)

Procedure:

  • Eluent Preparation: Prepare a developing solvent (eluent) of 30:70 (v/v) ethyl acetate:hexane. Pour a small amount of the eluent into the TLC chamber, cover it, and allow the atmosphere to saturate.

  • Spotting the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[2] Use a capillary tube to spot a small amount of a dilute solution of the starting material (p-toluenesulfonamide) in methanol on the left of the baseline. In the center, spot a small amount of the reaction mixture. On the right, co-spot the starting material and the reaction mixture (spot the starting material first, let it dry, then spot the reaction mixture on top).

  • Developing the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the eluent level.[2] Cover the chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[3] The spots will appear as dark circles against a fluorescent background. Circle the visible spots with a pencil.

  • Interpretation: The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is proceeding. The appearance of a new spot corresponds to the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The Retention Factor (Rf) for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (60:40 ACN:H2O) hplc_system HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system prep_std Prepare Standards (Starting Material & Product) inject Inject Sample (10 µL) prep_std->inject prep_sample Prepare Reaction Sample (Aliquot & Dilute) prep_sample->inject run Run Chromatography (1.0 mL/min) inject->run detect Detect at 254 nm run->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Conversion integrate->calculate

Caption: HPLC analysis workflow for monitoring this compound reactions.

TLC_Workflow cluster_prep Preparation cluster_analysis TLC Development cluster_data Visualization & Interpretation prep_eluent Prepare Eluent (30:70 EtOAc:Hexane) saturate_chamber Saturate TLC Chamber prep_eluent->saturate_chamber develop_plate Develop Plate in Chamber saturate_chamber->develop_plate spot_plate Spot TLC Plate (SM, Reaction, Co-spot) spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv Visualize under UV Lamp (254 nm) dry_plate->visualize_uv interpret Interpret Reaction Progress (Disappearance of SM) visualize_uv->interpret calculate_rf Calculate Rf Values interpret->calculate_rf

Caption: TLC analysis workflow for monitoring this compound reactions.

Conclusion

Both HPLC and TLC are valuable tools for monitoring the synthesis of this compound, each with its own set of advantages and disadvantages.

TLC is the ideal choice for:

  • Rapid, qualitative checks of reaction progress.

  • Initial screening of reaction conditions.

  • Cost-sensitive environments.

  • Determining the appropriate solvent system for column chromatography purification.[1]

HPLC is superior for:

  • Accurate, quantitative analysis of reaction kinetics and conversion.[4]

  • Detection of minor impurities and byproducts.

  • High-throughput, automated analysis of multiple samples.

  • Generating data for regulatory submissions and quality control.

For most research and development applications, a combination of both techniques is often the most effective approach. TLC can be used for frequent, quick checks at the bench, while HPLC provides the detailed, quantitative data needed for thorough analysis and optimization. The choice ultimately depends on the specific requirements of the project, including the need for quantitative data, the number of samples, and budgetary constraints.

References

Spectroscopic Validation of Amine Protection by Methyl Tosylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the selective protection of amine functionalities is a critical step to ensure reaction specificity and achieve desired molecular architectures. Methyl tosylcarbamate has emerged as a valuable reagent for this purpose, offering a stable protecting group that can be selectively removed. The validation of this protection is paramount, and spectroscopic methods provide a definitive means of confirming the successful modification of the amine group. This guide offers a comparative analysis of the spectroscopic validation of amine protection using this compound against other common amine protecting groups, supported by experimental data and detailed protocols.

Spectroscopic Signature of Amine Protection

The transformation of a primary or secondary amine to a tosylcarbamate results in distinct changes in its spectroscopic properties. These changes, observable through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide unequivocal evidence of the protection event.

Key Spectroscopic Changes Upon Protection:

  • ¹H NMR: The disappearance of the N-H proton signal of the primary or secondary amine is a key indicator. Furthermore, the protons on the carbon adjacent to the nitrogen atom typically experience a downfield shift due to the electron-withdrawing nature of the tosylcarbamate group. The appearance of signals corresponding to the tosyl group (aromatic protons and a methyl singlet) and the methyl carbamate proton are also definitive markers.

  • ¹³C NMR: The carbon atom attached to the nitrogen undergoes a significant downfield shift upon protection. New signals corresponding to the carbonyl carbon of the carbamate and the carbons of the tosyl group will also be present in the spectrum.

  • IR Spectroscopy: The characteristic N-H stretching vibrations of primary (two bands) or secondary (one band) amines in the 3300-3500 cm⁻¹ region disappear. Concurrently, a strong absorption band corresponding to the C=O stretch of the carbamate group appears around 1700-1750 cm⁻¹. Additionally, characteristic bands for the sulfonyl group (S=O) of the tosyl moiety will be observed around 1350 cm⁻¹ and 1160 cm⁻¹.

Comparative Spectroscopic Data

The following tables provide a comparative summary of the typical spectroscopic data for an amine before and after protection with this compound, alongside data for two other commonly used amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For illustrative purposes, data for a generic primary aliphatic amine (R-CH₂-NH₂) is presented.

Table 1: Comparative ¹H NMR Data (ppm)

CompoundN-HR-CH₂-Protecting Group Protons
**Unprotected Amine (R-CH₂-NH₂) **1.0 - 3.0 (broad s)~2.5 - 3.0-
This compound Protected Absent~3.0 - 3.5~7.3-7.8 (aromatic), ~2.4 (tosyl-CH₃), ~3.7 (carbamate-OCH₃)
Boc Protected Absent~3.0 - 3.5~1.4 (s, 9H)
Cbz Protected Absent~3.1 - 3.6~7.3 (aromatic), ~5.1 (benzyl-CH₂)

Table 2: Comparative ¹³C NMR Data (ppm)

CompoundR-CH₂-C=OProtecting Group Carbons
**Unprotected Amine (R-CH₂-NH₂) **~40 - 50--
This compound Protected ~45 - 55~155~127-145 (aromatic), ~21 (tosyl-CH₃), ~53 (carbamate-OCH₃)
Boc Protected ~40 - 50~155~80 (quaternary C), ~28 (CH₃)
Cbz Protected ~41 - 51~156~128-137 (aromatic), ~67 (benzyl-CH₂)

Table 3: Comparative IR Data (cm⁻¹)

CompoundN-H StretchC=O StretchOther Key Bands
**Unprotected Amine (R-CH₂-NH₂) **3300-3500--
This compound Protected Absent~1730-1750~1350 & ~1160 (S=O)
Boc Protected Absent~1680-1700-
Cbz Protected Absent~1690-1710-

Experimental Protocols

General Protocol for Amine Protection with this compound

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve the amine (1.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 - 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0 - 1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-tosylcarbamate.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of the amine protection reaction.

G cluster_reaction Amine Protection Reaction cluster_validation Spectroscopic Validation cluster_analysis Data Analysis cluster_conclusion Conclusion start Primary/Secondary Amine + this compound reaction Reaction with Base in Anhydrous Solvent start->reaction product Crude N-Tosylcarbamate Product reaction->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (Optional) product->ms nmr_analysis Confirm disappearance of N-H signal Observe shifts in adjacent protons Identify tosyl and carbamate signals nmr->nmr_analysis ir_analysis Confirm disappearance of N-H stretch Identify C=O and S=O stretches ir->ir_analysis ms_analysis Confirm molecular weight of protected product ms->ms_analysis conclusion Protection Confirmed nmr_analysis->conclusion ir_analysis->conclusion ms_analysis->conclusion

Spectroscopic validation workflow for amine protection.

Orthogonality and Deprotection Strategies

The choice of a protecting group is also dictated by its removal conditions and its compatibility with other protecting groups present in the molecule, a concept known as orthogonality.

  • This compound: Deprotection can be achieved under reductive conditions, for example, using dissolving metal reduction (e.g., sodium in liquid ammonia) or with certain strong acids, although conditions can be harsh.

  • Boc Group: Easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM), making it orthogonal to base-labile and hydrogenolysis-labile groups.

  • Cbz Group: Typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a mild method but incompatible with molecules containing other reducible functional groups like alkenes or alkynes.

The following diagram illustrates the orthogonal deprotection strategies for these protecting groups.

G cluster_deprotection Deprotection Conditions ProtectedAmine Molecule with Protected Amine Boc Boc-Protected Amine ProtectedAmine->Boc Protection Cbz Cbz-Protected Amine ProtectedAmine->Cbz Protection Tosylcarbamate Tosylcarbamate-Protected Amine ProtectedAmine->Tosylcarbamate Protection Acid Mild Acid (e.g., TFA) DeprotectedAmine Deprotected Amine Acid->DeprotectedAmine Base Base (e.g., Piperidine for Fmoc) Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Hydrogenolysis->DeprotectedAmine Reduction Reductive Cleavage (e.g., Na/NH₃) Reduction->DeprotectedAmine Boc->Acid Deprotection Cbz->Hydrogenolysis Deprotection Tosylcarbamate->Reduction Deprotection

Orthogonal deprotection strategies for common amine protecting groups.

Comparative Reactivity of Methyl Tosylcarbamate and Ethyl Tosylcarbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in reactivity between structurally similar compounds is paramount for optimizing synthetic routes and developing novel therapeutics. This guide provides a comparative analysis of the reactivity of methyl tosylcarbamate and ethyl tosylcarbamate, supported by established chemical principles and analogous experimental data.

Physicochemical Properties

A foundational aspect of understanding reactivity is a molecule's inherent physical properties. The table below summarizes key physicochemical data for methyl and ethyl tosylcarbamate.

PropertyThis compoundEthyl Tosylcarbamate
CAS Number 14437-03-7[1]5577-13-9[2][3]
Molecular Formula C9H11NO4SC10H13NO4S[3]
Molecular Weight 229.25 g/mol 243.28 g/mol [3]
Synonyms N-(p-Tosyl)carbamic Acid Methyl Ester, Methyl N-(p-toluenesulfonyl)carbamate[1]Ethyl N-(4-methylbenzenesulfonyl)carbamate, Tosylurethane[2][3]

Reactivity Comparison: Steric Hindrance as the Key Determinant

The most significant factor influencing the differential reactivity between methyl and ethyl tosylcarbamate is steric hindrance. The ethyl group is larger than the methyl group, which can impede the approach of nucleophiles or the formation of transition states in various reactions.

Nucleophilic Acyl Substitution: In reactions involving nucleophilic attack at the carbonyl carbon of the carbamate, such as hydrolysis or aminolysis, ethyl tosylcarbamate is expected to react more slowly than this compound. The bulkier ethyl group provides greater steric shielding of the electrophilic carbonyl carbon, thus increasing the activation energy of the reaction. This principle is observed in the hydrolysis of β-keto esters, where ethyl esters generally hydrolyze at a slightly slower rate than methyl esters due to the greater steric bulk of the ethoxy group.

N-Alkylation/Deprotonation: The acidity of the proton on the nitrogen atom in tosylcarbamates is a key feature of their chemistry. While the electronic effect of the methyl versus the ethyl group on the acidity of this proton is generally considered to be small, the steric environment can influence the rate of deprotonation by a base and subsequent reactions of the resulting anion. Larger, more sterically demanding bases may exhibit a more pronounced difference in the rate of proton abstraction between the two compounds.

Experimental Protocols

To empirically determine the relative reactivity, the following experimental protocols can be employed:

Protocol 1: Comparative Hydrolysis Rate Determination

This experiment aims to quantify the rate of hydrolysis of methyl and ethyl tosylcarbamate under acidic or basic conditions.

Materials:

  • This compound

  • Ethyl tosylcarbamate

  • Standardized solution of hydrochloric acid or sodium hydroxide

  • Suitable solvent (e.g., a mixture of dioxane and water)

  • High-Performance Liquid Chromatography (HPLC) system

  • Thermostated reaction vessel

Procedure:

  • Prepare stock solutions of known concentrations of this compound and ethyl tosylcarbamate in the chosen solvent.

  • In separate thermostated reaction vessels, initiate the hydrolysis by adding a known concentration of the acid or base catalyst.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots (e.g., by neutralization).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining tosylcarbamate.

  • Plot the concentration of the tosylcarbamate against time for both compounds.

  • Determine the rate constants for the hydrolysis of each compound by fitting the data to the appropriate rate law. A comparison of these rate constants will provide a quantitative measure of their relative reactivity towards hydrolysis.

Protocol 2: Reaction with a Nucleophile (e.g., Aminolysis)

This protocol compares the rate of reaction of the two tosylcarbamates with a primary or secondary amine.

Materials:

  • This compound

  • Ethyl tosylcarbamate

  • A selected amine nucleophile (e.g., benzylamine)

  • A suitable aprotic solvent (e.g., acetonitrile)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC for analysis

  • Thermostated reaction vessel

Procedure:

  • Prepare solutions of known concentrations of this compound, ethyl tosylcarbamate, and the amine in the chosen solvent.

  • In separate thermostated reaction vessels, mix the tosylcarbamate solution with the amine solution to initiate the reaction.

  • Monitor the progress of the reaction over time by taking aliquots and analyzing them using GC-MS or HPLC to quantify the formation of the corresponding urea product and the consumption of the tosylcarbamate.

  • Determine the initial rates of reaction for both methyl and ethyl tosylcarbamate. The ratio of these rates will indicate their relative reactivity towards the chosen amine.

Reaction Mechanisms and Pathways

The reactivity of tosylcarbamates is often centered around the electrophilic carbonyl group and the acidic N-H proton. The following diagrams illustrate key reaction pathways.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Tosylcarbamate R-O-C(=O)-NH-Ts TS [R-O-C(O⁻)(Nu)-NH-Ts] Tosylcarbamate->TS Nucleophilic Attack Nucleophile Nu:⁻ Nucleophile->TS Product Nu-C(=O)-NH-Ts TS->Product LeavingGroup R-O⁻ TS->LeavingGroup Leaving Group Departure

Caption: Generalized mechanism for nucleophilic acyl substitution at the carbamate carbonyl.

Deprotonation_Alkylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation Tosylcarbamate R-O-C(=O)-NH-Ts Anion [R-O-C(=O)-N⁻-Ts] Tosylcarbamate->Anion Base B:⁻ Base->Anion Proton Abstraction ConjugateAcid B-H AlkylatedProduct R-O-C(=O)-N(E)-Ts Anion->AlkylatedProduct Electrophile E⁺ Electrophile->AlkylatedProduct Nucleophilic Attack

Caption: Two-step sequence of deprotonation followed by reaction with an electrophile.

Conclusion

References

A Comparative Guide to Amine Protection: Evaluating Alternatives to Methyl Tosylcarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the judicious selection of protecting groups for amines is a critical determinant of success. Methyl tosylcarbamate has served as a reagent for the introduction of a tosylcarbamate protecting group; however, a diverse array of alternatives offers distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of this compound and its prominent alternatives, supported by experimental data, to inform strategic decisions in complex synthetic endeavors.

Overview of Amine Protecting Groups

Amine protecting groups are essential tools to temporarily mask the nucleophilicity and basicity of amino functionalities, thereby preventing undesired side reactions during subsequent synthetic transformations. The ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily and selectively removed under mild conditions that do not affect other functional groups. This guide focuses on a comparative analysis of this compound and the widely used carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).

Comparative Data of Amine Protecting Groups

The choice of a protecting group is fundamentally guided by its stability profile and the orthogonality of its deprotection conditions relative to other protecting groups present in the molecule.

Table 1: General Comparison of Amine Protecting Groups
Protecting GroupStructureIntroduction Reagent(s)Deprotection ConditionsStability
Tosylcarbamate R-NH-CO-OTsThis compoundReductive (e.g., Na/NH₃), Harsh Acidic/Basic HydrolysisStable to mild acids and bases.
Boc R-NH-CO-OtBuDi-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)[1][2]Stable to bases, hydrogenolysis, and mild acids.[3]
Cbz R-NH-CO-OBnBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[1]Stable to acidic and basic conditions.[1]
Fmoc R-NH-CO-OFmFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[1]Stable to acids and hydrogenolysis.[1]
Teoc R-NH-CO-OCH₂CH₂SiMe₃Teoc-Cl, Teoc-OSuFluoride ion sources (e.g., TBAF)[1]Stable to acidic and basic conditions, and hydrogenolysis.[1]
Table 2: Quantitative Comparison of Protection and Deprotection Yields
Protecting GroupSubstrateProtection ConditionsProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)Reference
Tosylcarbamate -----Data not readily available in comparative studies.
Boc Primary AmineBoc₂O, TEA, THF, rt, 2-18 h>9025-50% TFA in DCM, rt, 1-2 h>95[4]
Cbz Amino AcidCbz-Cl, NaHCO₃, THF/H₂O, 0 °C, 20 h~90H₂, 5% Pd/C, MeOH, 60 °C, 40 hHigh[5]
Fmoc Amino AcidFmoc-OSu, NaHCO₃, Dioxane/H₂O, rt>9020% Piperidine in DMF, rt, 30 minQuantitative[5]
Teoc Amino Acid DerivativeTeoc-OBt, TEA, DCM, 20-25 °C92TBAF, THF, rt85

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.

Protocol 1: General Procedure for Boc Protection of a Primary Amine
  • Reagents and Materials:

    • Primary amine (1.0 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

    • Triethylamine (TEA) (1.5 mmol)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

  • Procedure:

    • Dissolve the primary amine in THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine to the solution.

    • Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

Protocol 2: General Procedure for Cbz Protection of an Amine
  • Reagents and Materials:

    • Amine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.5 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Procedure:

    • Dissolve the amine in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by silica gel column chromatography if necessary.

Protocol 3: General Procedure for Fmoc Protection of an Amino Acid
  • Reagents and Materials:

    • Amino acid (1.0 equiv)

    • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Dioxane and Water (1:1 mixture)

  • Procedure:

    • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to the solution.

    • Add Fmoc-OSu and stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, add water and wash with diethyl ether.

    • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Fmoc-protected amino acid.

Protocol 4: General Procedure for Teoc Protection of an Amine
  • Reagents and Materials:

    • Amine (1.0 equiv)

    • 2-(Trimethylsilyl)ethoxycarbonyl chloride (Teoc-Cl) or N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.1 equiv)

    • Triethylamine (TEA) or Pyridine (1.2 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine in DCM and cool to 0 °C.

    • Add the base (TEA or pyridine).

    • Slowly add the Teoc-Cl or a solution of Teoc-OSu in DCM.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows provides a clearer understanding of the chemical transformations involved.

Protection_Mechanisms cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Amine_Boc R-NH₂ Intermediate_Boc Tetrahedral Intermediate Amine_Boc->Intermediate_Boc Nucleophilic Attack Boc₂O Boc₂O Boc₂O->Intermediate_Boc Product_Boc R-NH-Boc Intermediate_Boc->Product_Boc Collapse Byproducts_Boc tBuOH + CO₂ Intermediate_Boc->Byproducts_Boc Amine_Cbz R-NH₂ Intermediate_Cbz Tetrahedral Intermediate Amine_Cbz->Intermediate_Cbz Nucleophilic Attack Cbz-Cl Cbz-Cl Cbz-Cl->Intermediate_Cbz Product_Cbz R-NH-Cbz Intermediate_Cbz->Product_Cbz Collapse Byproduct_Cbz HCl Intermediate_Cbz->Byproduct_Cbz Amine_Fmoc R-NH₂ Intermediate_Fmoc Tetrahedral Intermediate Amine_Fmoc->Intermediate_Fmoc Nucleophilic Attack Fmoc-Cl Fmoc-Cl Fmoc-Cl->Intermediate_Fmoc Product_Fmoc R-NH-Fmoc Intermediate_Fmoc->Product_Fmoc Collapse Byproduct_Fmoc HCl Intermediate_Fmoc->Byproduct_Fmoc

General mechanisms for amine protection.

Deprotection_Mechanisms cluster_Boc_Deprotection Boc Deprotection (Acidic) cluster_Cbz_Deprotection Cbz Deprotection (Hydrogenolysis) cluster_Fmoc_Deprotection Fmoc Deprotection (Basic) Protected_Boc R-NH-Boc Protonated_Boc Protonated Carbamate Protected_Boc->Protonated_Boc Acid H⁺ (TFA) Acid->Protonated_Boc Carbocation t-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid_Boc Carbamic Acid Protonated_Boc->Carbamic_Acid_Boc Fragmentation Amine_Boc_Free R-NH₂ Carbamic_Acid_Boc->Amine_Boc_Free CO2_Boc CO₂ Carbamic_Acid_Boc->CO2_Boc Decarboxylation Protected_Cbz R-NH-Cbz Carbamic_Acid_Cbz Carbamic Acid Protected_Cbz->Carbamic_Acid_Cbz Hydrogenolysis Catalyst H₂, Pd/C Catalyst->Carbamic_Acid_Cbz Amine_Cbz_Free R-NH₂ Carbamic_Acid_Cbz->Amine_Cbz_Free Byproducts_Cbz Toluene + CO₂ Carbamic_Acid_Cbz->Byproducts_Cbz Decarboxylation Protected_Fmoc R-NH-Fmoc Anion Fluorenyl Anion Protected_Fmoc->Anion Proton Abstraction Base Piperidine Base->Anion Carbamic_Acid_Fmoc Carbamic Acid Anion->Carbamic_Acid_Fmoc β-Elimination Adduct Dibenzofulvene-Piperidine Adduct Anion->Adduct Amine_Fmoc_Free R-NH₂ Carbamic_Acid_Fmoc->Amine_Fmoc_Free CO2_Fmoc CO2_Fmoc Carbamic_Acid_Fmoc->CO2_Fmoc Decarboxylation

General mechanisms for deprotection.

Orthogonal_Strategy Start Diamino Compound Protected Boc-NH-R-NH-Fmoc Start->Protected Protect Amines Step1 Treat with Acid (TFA) Protected->Step1 Intermediate1 H₂N-R-NH-Fmoc Step1->Intermediate1 Selective Boc Removal Step2 React with Electrophile 1 Intermediate1->Step2 Modified1 E₁-NH-R-NH-Fmoc Step2->Modified1 Step3 Treat with Base (Piperidine) Modified1->Step3 Intermediate2 E₁-NH-R-NH₂ Step3->Intermediate2 Selective Fmoc Removal Step4 React with Electrophile 2 Intermediate2->Step4 Final E₁-NH-R-NH-E₂ Step4->Final

Orthogonal deprotection workflow.

Conclusion

While this compound offers a method for the introduction of a tosylcarbamate protecting group, the landscape of organic synthesis is dominated by more versatile and selectively cleavable alternatives. The Boc, Cbz, Fmoc, and Teoc groups provide a powerful and largely orthogonal toolkit for the protection of amines. The choice of protecting group is a strategic decision that depends on the overall synthetic plan, the nature of the substrate, and the reaction conditions of subsequent steps. This guide provides a foundational comparison to aid researchers in navigating these choices to achieve their synthetic goals with efficiency and precision.

References

The Efficacy of Methyl Tosylcarbamate in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of complex molecule synthesis, the strategic protection and deprotection of amine functionalities is a critical determinant of success. This guide provides a comprehensive comparison of methyl tosylcarbamate as a carbamoylating agent for amine protection against other common alternatives, supported by experimental data and detailed methodologies.

This compound (TsNHCOOMe) is a versatile reagent employed in organic synthesis, primarily for the introduction of the tosylcarbamoyl protecting group onto amine functionalities. Its application extends to various areas, including peptide synthesis, asymmetric synthesis, and medicinal chemistry.[1] This guide will delve into the efficacy of this compound, drawing comparisons with widely used amine protecting group strategies, particularly the tert-butoxycarbonyl (Boc) group, and explore alternative carbamoylation methods.

Comparison of Amine Protecting Groups

The selection of an appropriate amine protecting group is paramount in multi-step synthesis, dictating the overall efficiency and yield of the synthetic route. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively removed under mild conditions that do not compromise the integrity of the target molecule.

Below is a comparative overview of this compound and other commonly employed amine protecting groups.

Protecting Group ReagentStructure of ReagentTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
This compound TsNHCOOMeBase (e.g., triethylamine), CH₂Cl₂, 0 °C to rtReductive cleavage (e.g., Mg/MeOH), Strong acid (e.g., HBr/AcOH)Crystalline solid, stable to a wide pH range.Harsher deprotection conditions may be required.
Di-tert-butyl dicarbonate (Boc₂O) (Boc)₂OBase (e.g., NEt₃, NaOH), various solvents (THF, CH₂Cl₂, H₂O), rtStrong acid (e.g., TFA, HCl in dioxane)Mild protection conditions, widely used, orthogonal to many other protecting groups.Labile to strong acids.
Benzyl Chloroformate (Cbz-Cl) Cbz-ClBase (e.g., NaHCO₃), aq. solvent, 0 °C to rtCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.Not suitable for molecules with reducible functional groups.
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Fmoc-ClBase (e.g., NaHCO₃), aq. dioxane, rtBase (e.g., 20% piperidine in DMF)Base-labile, orthogonal to acid-labile and hydrogenolysis-labile groups.Not stable to basic conditions.

Experimental Data: A Head-to-Head Look

While direct comparative studies detailing the yields of this compound versus other protecting groups on the same complex substrate are not abundant in the literature, we can analyze the typical yields reported for the protection of primary and secondary amines for each class of reagent.

Table 1: Typical Yields for Amine Protection

Amine TypeThis compoundDi-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Primary Aliphatic Amines Generally good to high>95%>90%>95%
Secondary Aliphatic Amines Generally good>95%>90%>95%
Aromatic Amines VariableModerate to highModerate to highModerate to high

Note: Yields are highly substrate-dependent and the values presented are typical ranges observed in the literature.

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments are outlined below.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a 4-substituted benzenesulfonamide with methyl chloroformate.[2]

Procedure:

  • Dissolve the 4-substituted benzenesulfonamide in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After stirring for 10 minutes, add methyl chloroformate dropwise.

  • Continue stirring at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash the organic phase sequentially with 1 M aqueous hydrochloric acid, water, and saturated brine.

  • Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the methyl 4-substituted (phenylsulfonyl)carbamate.

General Protocol for Amine Protection with Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

  • Dissolve the amine (1 equivalent) in a suitable solvent (e.g., THF, CH₂Cl₂).

  • Add a base (e.g., triethylamine, 1.5 equivalents).

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

General Protocol for Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane.

  • Add an equal volume of trifluoroacetic acid (TFA) at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Signaling Pathways and Experimental Workflows

While this compound is a synthetic reagent and not directly involved in biological signaling pathways, its application in the synthesis of complex molecules often follows a logical workflow. The following diagram illustrates a general workflow for the protection of an amine during a multi-step synthesis.

Amine_Protection_Workflow General Workflow for Amine Protection in Multi-Step Synthesis Start Starting Material with Primary/Secondary Amine Protect Amine Protection (e.g., with this compound) Start->Protect Intermediate Protected Intermediate Protect->Intermediate Reaction1 Reaction at another functional group (e.g., oxidation, reduction) Reaction1->Intermediate Further Transformations Intermediate->Reaction1 Deprotect Amine Deprotection Intermediate->Deprotect FinalProduct Final Product with Free Amine Deprotect->FinalProduct

Caption: A generalized workflow illustrating the strategic use of amine protection in a multi-step synthesis.

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is crucial. This strategy employs protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact. The tosylcarbamate group, being stable to a wide pH range, can be part of an orthogonal strategy. For instance, it can be used in conjunction with an acid-labile group like Boc or a base-labile group like Fmoc.

The following diagram illustrates the concept of an orthogonal protection strategy.

Orthogonal_Protection Orthogonal Protection Strategy Molecule Complex Molecule with -NH-TsCOOMe and -NH-Boc Acid Acidic Conditions (e.g., TFA) Molecule->Acid Selective Deprotection of Boc Reduction Reductive Conditions (e.g., Mg/MeOH) Molecule->Reduction Selective Deprotection of TsCOOMe Product1 Molecule with -NH-TsCOOMe and -NH2 Acid->Product1 Product2 Molecule with -NH2 and -NH-Boc Reduction->Product2

Caption: An illustration of an orthogonal deprotection strategy using tosylcarbamate and Boc protecting groups.

Conclusion

This compound serves as a valuable reagent for the protection of amines in the synthesis of complex molecules. Its stability and the robustness of the resulting tosylcarbamate group offer advantages in certain synthetic contexts. However, the choice of a protecting group is highly dependent on the specific synthetic route and the nature of the substrate. For many applications, particularly in peptide synthesis, the well-established Boc and Fmoc protecting groups, with their milder deprotection conditions, remain the preferred choice. A thorough understanding of the reactivity and stability of each protecting group is essential for the rational design and successful execution of complex synthetic endeavors in drug discovery and development.

References

Quantitative Analysis of Methyl Tosylcarbamate Reaction Products: A Comparative Guide to GC-MS and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of methyl tosylcarbamate and its reaction products is crucial for reaction monitoring, impurity profiling, and stability testing. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose, supported by experimental data from analogous compounds.

This compound, a molecule containing both a carbamate and a tosyl group, presents unique analytical challenges. The thermal lability of the carbamate functional group makes direct analysis by GC-MS problematic, often leading to decomposition in the high-temperature injector. In contrast, LC-MS/MS has emerged as a more robust and direct method for the analysis of thermally sensitive compounds. This guide will delve into the nuances of both techniques, providing detailed experimental protocols and performance comparisons to aid in method selection and development.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound and its reaction products hinges on a trade-off between direct analysis and the need for sample derivatization. While GC-MS can be a powerful tool for volatile and thermally stable compounds, its application to carbamates often requires chemical modification to prevent on-instrument degradation.[1] LC-MS/MS, on the other hand, is well-suited for polar and thermally labile molecules, allowing for direct analysis without derivatization.[2][3][4][5]

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Analyte Suitability Requires derivatization for thermally labile carbamates and polar reaction products.Ideal for polar and thermally unstable compounds like carbamates and their degradation products.
Sample Preparation Multi-step process including extraction and chemical derivatization (e.g., silylation, methylation, or pentafluorobenzylation).[6][7][8][9][10]Simpler workflow, typically involving dilution ("dilute-and-shoot") or solid-phase extraction (SPE).
Sensitivity Can achieve high sensitivity, particularly with selective derivatizing agents and selective ion monitoring (SIM).Generally offers excellent sensitivity, with limits of detection in the low ng/mL to pg/mL range.[11][12]
Selectivity High selectivity is achieved through chromatographic separation and mass spectral data.Very high selectivity is obtained through MRM (Multiple Reaction Monitoring) transitions.[12]
Throughput Lower throughput due to the additional derivatization step.Higher throughput is possible with simple sample preparation and fast LC gradients.
Robustness Derivatization reactions can sometimes be incomplete or produce by-products, affecting reproducibility.Generally more robust for this class of compounds as it avoids the complexities of derivatization and thermal degradation.
Cost Instrumentation is generally less expensive than LC-MS/MS.Higher initial instrument cost.

Experimental Protocols

Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Given the thermal instability of carbamates, LC-MS/MS is the preferred method for the quantitative analysis of this compound and its reaction products. This approach allows for the direct analysis of the parent compound and its polar and non-volatile degradation products. The following protocol is based on established methods for the analysis of structurally related sulfonylureas and carbamate pesticides.[11][12][13][14][15]

1. Sample Preparation (Aqueous Sample)

  • Direct Injection: For simple reaction mixtures in a compatible solvent, dilute the sample in the initial mobile phase.

  • Solid-Phase Extraction (SPE): For complex matrices, use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample.

    • Wash with water to remove polar impurities.

    • Elute the analytes with methanol or acetonitrile.

    • Evaporate the eluent and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard of this compound and its potential reaction products (e.g., p-toluenesulfonamide, methylamine, and degradation products from hydrolysis). For gliclazide, a related sulfonylurea, a transition of m/z 324.1 → 127.2 is used for quantification.[11]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC-MS analysis of this compound is not recommended due to thermal degradation.[1] However, with a proper derivatization step, GC-MS can be employed. This protocol outlines a general approach for the derivatization of the potential reaction products containing active hydrogens (e.g., p-toluenesulfonamide).[6]

1. Sample Preparation and Derivatization

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the extract over anhydrous sodium sulfate and evaporate to dryness.

  • Reconstitute the residue in a dry aprotic solvent (e.g., acetonitrile).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., potassium carbonate).[6]

  • Heat the mixture (e.g., at 60-80 °C) for 30-60 minutes to ensure complete derivatization.

  • Cool the sample and inject it into the GC-MS.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250 °C (Split/splitless injector).

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification of unknowns and Selective Ion Monitoring (SIM) for quantification of target analytes.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the recommended LC-MS/MS method and the alternative GC-MS method with derivatization.

LCMSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution SPE Solid-Phase Extraction ReactionMixture->SPE FinalSample Final Sample in Mobile Phase Dilution->FinalSample SPE->FinalSample LC Liquid Chromatography (C18 Column) FinalSample->LC Injection MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Acquisition and Quantification MSMS->Data

LC-MS/MS Experimental Workflow

GCMS_Workflow GC-MS with Derivatization Workflow for this compound Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis ReactionMixture Reaction Mixture Extraction Solvent Extraction ReactionMixture->Extraction Drying Drying and Evaporation Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC Gas Chromatography (HP-5ms Column) Derivatization->GC Injection MS Mass Spectrometry (EI, Scan/SIM) GC->MS Data Data Acquisition and Quantification MS->Data

GC-MS with Derivatization Workflow

Conclusion

For the quantitative analysis of this compound reaction products, LC-MS/MS stands out as the superior technique. Its ability to directly analyze thermally labile and polar compounds without the need for derivatization results in a simpler, more robust, and higher-throughput workflow. While GC-MS can be adapted for this analysis through derivatization, the additional sample preparation steps introduce complexity and potential for error. Therefore, for reliable and efficient quantification of this compound and its reaction products, LC-MS/MS is the recommended analytical approach.

References

Assessing the Stereoselectivity of Reactions with N-Tosylcarbamates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high stereoselectivity is a cornerstone of modern organic synthesis. The N-tosylcarbamate functional group, including methyl tosylcarbamate, represents a versatile synthon in stereoselective transformations. This guide provides an objective comparison of the performance of N-tosylcarbamates and related derivatives in key asymmetric reactions, supported by experimental data.

While direct catalytic asymmetric reactions utilizing isolated this compound are not extensively documented, its role and the stereochemical outcomes can be effectively assessed through reactions where it is generated in situ from tosyl isocyanate and an alcohol, and through the use of closely related N-tosyloxycarbamates. This guide will explore its utility in palladium-catalyzed allylic aminations and rhodium-catalyzed aziridinations, and compare its potential with established stereoselective methods like the Sharpless Asymmetric Aminohydroxylation.

Palladium-Catalyzed Allylic Amination

A powerful strategy for forming chiral allylic amines involves the reaction of allylic alcohols with tosyl isocyanate, which generates an N-tosylcarbamate intermediate in situ. This intermediate then undergoes a palladium(II)-catalyzed allylic substitution. This approach has demonstrated high regio- and stereoselectivity, predominantly yielding (E)-allylic amines.

Data Presentation: Stereoselectivity in Palladium-Catalyzed Allylic Amination

EntryAllylic Alcohol SubstrateCatalystSolventYield (%)ProductRef.
1Cinnamyl alcoholPd(OAc)₂THF95N-Tosyl-(E)-cinnamylamine[1]
2(E)-2-Hexen-1-olPd(OAc)₂THF91N-Tosyl-(E,E)-2,4-hexadien-1-amine[1]
31-Penten-3-olPd(OAc)₂THF89N-Tosyl-(E)-1-penten-3-amine[1]

Experimental Protocol: General Procedure for Pd(II)-Catalyzed N-Tosyl Allylic Amination [1]

To a solution of the allylic alcohol (1.0 mmol) in dry THF (5 mL) is added tosyl isocyanate (1.2 mmol) at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes. Then, a catalytic amount of Pd(OAc)₂ (0.05 mmol) is added, and the reaction mixture is stirred at 60 °C until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding N-tosyl allylic amine.

Rhodium-Catalyzed Intramolecular Aziridination and C-H Insertion

N-tosyloxycarbamates, which are derivatives of N-tosylcarbamates, serve as effective precursors for rhodium nitrenes. These reactive intermediates can undergo intramolecular C-H insertion or aziridination reactions to form valuable heterocyclic products with a high degree of stereospecificity. The reactions proceed at room temperature and avoid the need for harsh oxidants.[2]

Data Presentation: Stereoselectivity in Rhodium-Catalyzed Reactions of N-Tosyloxycarbamates

EntrySubstrateCatalystProductYield (%)Diastereomeric RatioRef.
1Allylic N-tosyloxycarbamateRh₂(OAc)₄Bicyclic aziridine85>99:1[2]
2Saturated N-tosyloxycarbamateRh₂(OAc)₄Oxazolidinone90(Stereospecific)[2]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular Aziridination [2]

To a solution of the allylic N-tosyloxycarbamate (0.5 mmol) in dichloromethane (5 mL) is added Rh₂(OAc)₄ (0.01 mmol) and an excess of K₂CO₃ (1.5 mmol). The mixture is stirred at room temperature under a nitrogen atmosphere for 1-3 hours. The reaction mixture is then filtered, and the solvent is evaporated. The crude product is purified by flash chromatography on silica gel to yield the pure aziridine.

Comparison with Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a benchmark for the stereoselective synthesis of 1,2-amino alcohols from alkenes.[3][4][5] This reaction utilizes a chiral ligand to induce enantioselectivity and can employ various nitrogen sources, including carbamates. Comparing the N-tosylcarbamate approach to the Sharpless AA provides context for its potential in asymmetric synthesis.

Data Presentation: Comparison of Stereoselectivity

ReactionNitrogen SourceAlkene SubstrateChiral ControlTypical ee (%)Key Features
Pd-Catalyzed Allylic AminationTosyl Isocyanate (forms N-Tosylcarbamate)Allylic AlcoholSubstrate/CatalystNot typically enantioselective without chiral ligandsHigh regio- and diastereoselectivity for (E)-amines
Rh-Catalyzed AziridinationN-TosyloxycarbamateInternal AlkeneSubstrate (intramolecular)(Stereospecific)Forms chiral heterocycles with high diastereoselectivity
Sharpless AAN-HalocarbamatesVarious AlkenesChiral Ligand (e.g., (DHQ)₂PHAL)>95Highly enantioselective, syn-selective addition

Visualizations

G General Workflow for in situ N-Tosylcarbamate Reactions cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_catalysis Catalytic Reaction Allylic Alcohol Allylic Alcohol N-Tosylcarbamate N-Tosylcarbamate Allylic Alcohol->N-Tosylcarbamate Tosyl Isocyanate Tosyl Isocyanate Tosyl Isocyanate->N-Tosylcarbamate Chiral Product Chiral Product N-Tosylcarbamate->Chiral Product + Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst

Caption: In situ formation and reaction of N-tosylcarbamate.

G Simplified Catalytic Cycle for Rh-Nitrene Formation Rh(II) Catalyst Rh(II) Catalyst Rh-Nitrene Rh-Nitrene Rh(II) Catalyst->Rh-Nitrene + N-Tosyloxycarbamate - TsO⁻ N-Tosyloxycarbamate N-Tosyloxycarbamate Aziridine Aziridine Rh-Nitrene->Aziridine + Alkene Alkene Alkene Aziridine->Rh(II) Catalyst (catalyst regeneration)

Caption: Rhodium-catalyzed nitrene formation and aziridination.

G Role of Carbamate Group in Stereoselective Reactions Carbamate Moiety Carbamate Moiety Nucleophile Precursor Nucleophile Precursor Carbamate Moiety->Nucleophile Precursor e.g., Allylic Amination Directing Group Directing Group Carbamate Moiety->Directing Group e.g., C-H Functionalization Nitrene Precursor Nitrene Precursor Carbamate Moiety->Nitrene Precursor e.g., Aziridination

Caption: Diverse roles of the carbamate functional group.

Conclusion

While this compound itself is not a widely isolated reagent for asymmetric reactions, the broader class of N-tosylcarbamates and their derivatives are valuable tools for achieving high stereoselectivity. Their ability to be generated in situ for reactions like palladium-catalyzed allylic aminations offers a direct route to stereodefined products. Furthermore, as precursors to rhodium nitrenes, they enable highly stereospecific intramolecular aziridinations and C-H insertions. When compared to established methods like the Sharpless Asymmetric Aminohydroxylation, which relies on chiral ligands for enantiocontrol, the stereoselectivity in N-tosylcarbamate reactions is often dictated by the substrate and catalyst, leading to high diastereoselectivity. The choice of method will ultimately depend on the desired product and the specific stereochemical challenge at hand.

References

A Comparative Guide to Amine Protection: An In-depth Cost-Benefit Analysis of Methyl Tosylcarbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The ideal protecting group offers a delicate balance of robust stability under various reaction conditions and facile, high-yielding removal when desired. This guide provides a comprehensive cost-benefit analysis of methyl tosylcarbamate as an amine protecting group, juxtaposed with the widely utilized alternatives: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

This publication aims to equip researchers with the necessary data to make informed decisions by objectively comparing the performance of these protecting groups. The analysis is supported by a compilation of experimental data on reaction efficiency, stability, and cost, alongside detailed experimental protocols for their application and cleavage.

At a Glance: Key Characteristics of Amine Protecting Groups

The selection of an appropriate amine protecting group is a critical strategic decision in the design of a synthetic route. The primary differentiating factor among these groups lies in their deprotection conditions, which dictates their orthogonality—the ability to selectively remove one protecting group in the presence of others.

  • This compound (TsC): A lesser-utilized protecting group, the tosylcarbamate offers the stability characteristic of sulfonamides while being a carbamate. Its removal conditions are a key point of comparison.

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis.[1]

  • Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine.[2]

Comparative Data: A Quantitative Overview

To facilitate a direct comparison, the following tables summarize the key performance indicators for this compound and its alternatives.

Table 1: Cost Analysis of Amine Protecting Group Reagents
Protecting Group ReagentTypical Supplier Price (per gram)Molecular Weight ( g/mol )Cost per Mole (USD)
This compound~$102.54/g (for 10g)229.25~$23,506
Di-tert-butyl dicarbonate (Boc)₂O~$2.64/g (for 100g)[3]218.25[4]~$576
Benzyl Chloroformate (Cbz-Cl)~$0.71/g (for 250g)[5]170.59[6]~$121
9-Fluorenylmethyl chloroformate (Fmoc-Cl)~$12.00/g (for 10g)[7]258.70~$3,104

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Table 2: Performance Comparison of Amine Protecting Groups
Protecting GroupProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)StabilityOrthogonality
This compound (TsC) Data not readily available in direct comparisonReductive cleavage, potentially nucleophilic conditions[8][9]Data not readily availableExpected to be high, similar to tosylamidesPotentially orthogonal to acid- and base-labile groups.
Boc High (>90%)[10]Strong Acid (e.g., TFA)[1]High (>90%)[11]Stable to base, nucleophiles, hydrogenolysis[1]Orthogonal to Cbz, Fmoc[1]
Cbz High (>90%)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1]High (>90%)Stable to acid and base[1]Orthogonal to Boc, Fmoc[1]
Fmoc High (>90%)Base (e.g., Piperidine)[2]High (>90%)Stable to acid and hydrogenolysis[2]Orthogonal to Boc, Cbz[2]
Table 3: Stability Profile of Amine Protecting Groups
ConditionThis compound (TsC)BocCbzFmoc
Strong Acid Likely StableLabile StableStable
Weak Acid Likely StableStableStableStable
Strong Base Potentially LabileStableStableLabile
Weak Base Likely StableStableStableLabile
Catalytic Hydrogenolysis Likely StableStableLabile Stable
Nucleophiles Potentially LabileStableStableStable

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using these reagents are crucial for reproducibility and optimization.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • p-Toluenesulfonamide

  • Methyl chloroformate

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve p-toluenesulfonamide in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the reaction mixture while maintaining the temperature at 0 °C.

  • After stirring for 10 minutes, add methyl chloroformate dropwise.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: General Procedure for Amine Protection with (Boc)₂O

Materials:

  • Amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (or other suitable base)

  • Solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve the amine in the chosen solvent.[12]

  • Add 1.0-1.5 equivalents of a suitable base (e.g., triethylamine).[12]

  • Add 1.1-1.2 equivalents of (Boc)₂O to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: General Procedure for Amine Protection with Cbz-Cl

Materials:

  • Amine

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., Sodium carbonate, Sodium bicarbonate)

  • Solvent (e.g., Water, Dioxane, DCM)

Procedure:

  • Dissolve the amine in a suitable solvent system containing a base.

  • Cool the solution to 0 °C.

  • Add Cbz-Cl dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the Cbz-protected amine.

Protocol 4: General Procedure for Amine Protection with Fmoc-Cl

Materials:

  • Amine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Base (e.g., Sodium bicarbonate, Pyridine)

  • Solvent (e.g., Dioxane/water, DCM)

Procedure:

  • Dissolve the amine in a suitable solvent with a base.

  • Add a solution of Fmoc-Cl in a solvent like dioxane.

  • Stir the reaction at room temperature for several hours.

  • Work up the reaction by adding water and extracting the product.

  • Wash the organic layer, dry, and concentrate to yield the Fmoc-protected amine.

Protocol 5: General Procedure for Deprotection of Carbamates (Potentially applicable to this compound)

This protocol is for the nucleophilic deprotection of carbamates and may be adaptable for this compound.[9]

Materials:

  • Carbamate-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

Procedure:

  • Suspend the protected amine (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc (0.25 M).[9]

  • Purge the mixture with nitrogen three times.[9]

  • Add 2-mercaptoethanol (2 equivalents) and stir the reaction at 75 °C for 24 hours.[9]

  • Cool the mixture to room temperature and pour it into water.[9]

  • Extract the aqueous phase with DCM.[9]

  • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography to afford the unprotected amine.[9]

Visualization of Workflows and Relationships

To aid in the conceptual understanding of the selection and application of these protecting groups, the following diagrams illustrate key workflows and relationships.

G cluster_selection Protecting Group Selection Workflow start Start: Protect an Amine acid_sensitive Molecule Sensitive to Strong Acid? start->acid_sensitive h2_sensitive Molecule Sensitive to Hydrogenolysis? acid_sensitive->h2_sensitive No use_cbz Use Cbz acid_sensitive->use_cbz Yes base_sensitive Molecule Sensitive to Base? h2_sensitive->base_sensitive No use_boc Use Boc h2_sensitive->use_boc Yes use_fmoc Use Fmoc base_sensitive->use_fmoc No consider_tsc Consider TsC or other alternatives base_sensitive->consider_tsc Yes

Caption: A decision-making workflow for selecting an amine protecting group based on substrate stability.

G cluster_protection General Amine Protection Workflow cluster_deprotection General Deprotection Workflow start Start: Unprotected Amine protect React with Protecting Group Reagent ((Boc)2O, Cbz-Cl, Fmoc-Cl, etc.) + Base start->protect protected_amine Protected Amine protect->protected_amine purify_protection Work-up and Purification protected_amine->purify_protection start_deprotection Start: Protected Amine deprotect Apply Specific Deprotection Conditions (Acid, H2/Pd-C, Base, etc.) start_deprotection->deprotect deprotected_amine Deprotected Amine deprotect->deprotected_amine purify_deprotection Work-up and Purification deprotected_amine->purify_deprotection

Caption: A generalized experimental workflow for amine protection and deprotection cycles.

Conclusion: A Cost-Benefit Perspective

The choice of an amine protecting group is a multifaceted decision that extends beyond simple reaction yields. This guide provides a framework for a comprehensive cost-benefit analysis.

  • Cost: From a purely reagent cost perspective, Cbz-Cl is the most economical choice, followed by (Boc)₂O. This compound and Fmoc-Cl are significantly more expensive.[4][5][6][7][13][14][15][16][17] However, the total cost of a synthetic step also includes solvents, catalysts, purification, and waste disposal, which can alter the overall economic picture.

  • Performance and Ease of Use: Boc, Cbz, and Fmoc are well-established protecting groups with a vast body of literature supporting their reliable and high-yielding application and removal across a wide range of substrates.[1][2] The experimental data for this compound is less abundant, suggesting that more optimization may be required for its routine use.

  • Orthogonality and Stability: The key advantage of the common protecting groups is their well-defined orthogonality, allowing for strategic and selective deprotection in complex syntheses.[1][2] The stability profile of this compound suggests it could be a valuable addition to the synthetic chemist's toolbox, offering an alternative set of deprotection conditions. However, more extensive studies are needed to fully delineate its stability and orthogonality with other protecting groups.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Tosylcarbamate: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl tosylcarbamate. The following procedural steps are based on established best practices for handling carbamates and sulfonated organic compounds, ensuring the protection of personnel and adherence to regulatory standards.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal. If an SDS is not available, the chemical should be treated as hazardous waste, and the procedures outlined below should be followed.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all necessary safety measures are in place. All handling of this compound waste must be conducted in a well-ventilated chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While a fume hood provides primary protection, respiratory protection may be necessary for spill cleanup or in situations with inadequate ventilation.

Step-by-Step Disposal Protocol

The primary and recommended disposal route for this compound is through an accredited hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.

  • Waste Identification and Classification:

    • Treat all this compound and materials contaminated with it as hazardous waste.

    • Based on structurally similar compounds, this compound is suspected to be an irritant and may have other toxicological properties. Carbamates as a class can exhibit varying levels of toxicity.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

    • Clearly mark the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[1]

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Incompatible materials must be kept separate to prevent dangerous reactions.[1] For instance, avoid mixing with strong oxidizing agents, acids, or bases unless the specific reaction is known and controlled.

  • Management of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, pipette tips, and absorbent pads, must also be collected and disposed of as hazardous waste.[1]

    • Place these materials in the same designated hazardous waste container as the chemical.[1]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]

    • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for disposal.[1]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[1]

    • Follow all institutional procedures for waste manifests and record-keeping.[1]

Data Presentation: Waste Management Summary

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral Practice
Container Type Compatible, sealed (e.g., HDPE, Glass)[1]
Labeling "Hazardous Waste," Full Chemical Name, Hazard Symbols[1]
Storage Segregated, in a designated and well-ventilated area[1]
Spill Cleanup Material Inert absorbent (vermiculite, sand)[1]
Disposal Route Approved Hazardous Waste Disposal Facility[1]

Experimental Protocols

As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report. The disposal steps outlined above constitute the protocol for safely managing this compound waste.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Hazardous Waste Container fume_hood->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid spill_check Spill Occurred? collect_solid->spill_check cleanup Clean Spill with Inert Absorbent spill_check->cleanup Yes seal Securely Seal Container spill_check->seal No collect_spill Collect Cleanup Debris as Hazardous Waste cleanup->collect_spill collect_spill->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl tosylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Methyl tosylcarbamate. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is suspected of causing cancer and causes serious eye irritation.[1][2][3] It may also cause skin and respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications and Remarks
Eye/Face Protection Safety glasses with side shields and a face shieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a complete protective suitGloves must be inspected before use.[4] A complete suit protecting against chemicals is necessary.[4] Immediately change contaminated clothing.
Respiratory Protection Air-purifying respirator with a full-face pieceWhere risk assessment shows it is appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[4] If the respirator is the sole means of protection, use a full-face supplied air respirator.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Obtain and read the Safety Data Sheet (SDS) before use.[5]

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.[5]

  • Keep the container tightly closed when not in use.[1][5]

2. Handling the Substance:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or vapors.[1][5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

3. Accidental Release Measures:

  • Small Spills: Dampen the solid spill material with water and transfer it to a suitable container.[6] Use absorbent paper dampened with water to pick up any remaining material.[6]

  • Large Spills: Evacuate the area. Increase the immediate precautionary measure distance downwind.[6] Wear appropriate PPE, including respiratory protection.[7]

  • Prevent the substance from entering drains.

4. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Skin Contact: Immediately take off all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation persists, call a physician.[5]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Get medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting.[6] Clean the mouth with water and drink plenty of water afterward.[8] Seek immediate medical attention.

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

  • Leave chemicals in their original containers. Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

  • Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[6]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe Ensure all safety measures are in place handling Chemical Handling ppe->handling Proceed with experiment decon Decontamination handling->decon After handling is complete disposal Waste Disposal decon->disposal Dispose of all contaminated materials end End of Process disposal->end Secure area and store chemicals

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.